molecular formula C10H9NO4S B1368223 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid CAS No. 868238-01-1

3-[(Prop-2-ynylamino)sulfonyl]benzoic acid

Cat. No.: B1368223
CAS No.: 868238-01-1
M. Wt: 239.25 g/mol
InChI Key: JXDOWVPMLOMFRR-UHFFFAOYSA-N
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Description

3-[(Prop-2-ynylamino)sulfonyl]benzoic acid is a useful research compound. Its molecular formula is C10H9NO4S and its molecular weight is 239.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3-(prop-2-ynylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h1,3-5,7,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDOWVPMLOMFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257414
Record name 3-[(2-Propyn-1-ylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868238-01-1
Record name 3-[(2-Propyn-1-ylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868238-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Propyn-1-ylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profiling of 3-[(Prop-2-ynylamino)sulfonyl]benzoic Acid

[1][2][3]

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid (CAS 868238-01-1).[1][2] As a bifunctional scaffold containing a propargyl "click" handle and a polar benzoic acid moiety, this compound presents distinct solubility challenges.[3] While highly soluble in polar aprotic solvents like DMSO, its aqueous solubility is strictly pH-dependent.[1][2][3]

Key Takeaway: Researchers must maintain a final aqueous pH > 5.5 to ensure stability in biological assays.[3] Stock solutions should be prepared in anhydrous DMSO at 100–200 mM to prevent hydrolysis or premature precipitation.[3]

Physicochemical Profile & Solubility Thermodynamics[1]

To predict solubility behavior without empirical data for every specific condition, we analyze the structural determinants of the molecule.[3]

Structural Determinants

The molecule (C₁₀H₉NO₄S) consists of three distinct functional domains that dictate its interaction with solvents:

  • Benzoic Acid Core: Provides a pH-switchable solubilizing group (pKa ~4.1).[1][2][3]

  • Sulfonamide Linker: A polar, hydrogen-bond accepting/donating motif that enhances solubility in polar aprotic solvents.[1][2][3]

  • Propargyl (Alkyne) Tail: A hydrophobic, reactive handle for bio-orthogonal chemistry (CuAAC).[1][2][3]

Predicted Properties Table[1][2]
PropertyValue (Est.)Implication for Solubility
Molecular Weight 239.25 g/mol Low MW favors rapid dissolution kinetics.[1][2]
pKa (COOH) ~4.0 – 4.2Critical: Insoluble in acidic water (pH < 4); Soluble as benzoate anion (pH > 5.5).[1][2][3]
pKa (Sulfonamide) ~10.0Remains neutral at physiological pH; contributes to H-bonding.[1][2][3]
LogP (Octanol/Water) 0.5 – 1.5Moderately lipophilic; requires organic cosolvent for high concentrations.[1][2][3]
H-Bond Donors/Acceptors 2 / 5High affinity for DMSO; good water solubility only when ionized.[1][2]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold-standard solvent for this compound due to its high dielectric constant and ability to disrupt the crystal lattice of sulfonamides.[1]

Mechanism of Dissolution

DMSO acts as a Lewis base, accepting hydrogen protons from the carboxylic acid and sulfonamide nitrogen.[3] This interaction disrupts intermolecular hydrogen bonding in the solid state, effectively "shielding" the hydrophobic aromatic ring and alkyne tail.[3]

Preparation of Master Stocks[2]
  • Solubility Limit: Theoretically >200 mM (>47 mg/mL).[1][2][3]

  • Protocol:

    • Weigh the solid into a glass vial (avoid polystyrene).

    • Add anhydrous DMSO (Grade: ACS Spectrophotometric or better).[1][3]

    • Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

    • Storage: Store at -20°C. The alkyne group is stable, but avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).

Critical Warning: Do not use "wet" DMSO. Water contamination >1% can decrease the solubility limit and introduce hydrolysis risks over long-term storage.[1][2]

Solubility in Water & Aqueous Buffers[2][3]

Aqueous solubility is the primary failure point in biological assays. The compound behaves as a weak acid .

The pH Dependency Rule[2][3]
  • pH < 4.0 (Protonated State): The molecule exists as a neutral carboxylic acid.[1][3] Solubility is poor (<1 mM).[1][2][3] The hydrophobic aromatic ring dominates, leading to precipitation.[3]

  • pH > 5.5 (Ionized State): The carboxylic acid deprotonates to form the benzoate anion.[3] Solubility increases drastically (>10 mM) due to ion-dipole interactions with water.[1][2][3]

"Crashing Out" in Assays

A common error occurs when diluting a high-concentration DMSO stock (e.g., 10 mM) into a low-pH buffer (e.g., PBS pH 7.4 that is not strong enough to buffer the acidic stock, or acidic media).[1][2][3]

Visualizing the Solubility Workflow:

SolubilityWorkflowcluster_mechanismMechanismStartSolid Compound(CAS 868238-01-1)DMSODissolve in DMSO(Target: 100 mM)Start->DMSOCheckClearIs Solution Clear?DMSO->CheckClearSonicateSonicate / Warm (37°C)CheckClear->SonicateNoAqueousDilute into Aqueous BufferCheckClear->AqueousYesSonicate->CheckClearCheckPHCheck Final pHAqueous->CheckPHPrecipitationRISK: Precipitation(Compound Protonated)CheckPH->PrecipitationpH < 4.5SolubleStable Solution(Benzoate Anion Form)CheckPH->SolublepH > 6.0Precipitation->SolubleAdd Base (NaOH)

Caption: Decision tree for solubilization. Note the critical pH checkpoint during aqueous dilution.

Experimental Protocols

Protocol A: Determination of Kinetic Solubility (Turbidimetric)

Use this to validate the compound's limit in your specific assay buffer.[3]

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Dilution Series: Aliquot 190 µL of assay buffer (e.g., PBS pH 7.4) into a 96-well UV-transparent plate.

  • Spike: Add 10 µL of DMSO stock (Final: 500 µM, 5% DMSO). Perform serial dilutions if testing range.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Read: Measure Absorbance at 620 nm (turbidity).

    • Interpretation: A significant increase in OD620 compared to the blank indicates precipitation.

Protocol B: Safe Dilution for Cell Assays
  • Intermediate Step: Do not dilute directly from 100 mM DMSO to media. Create a 10x intermediate in media only if the media is buffered (e.g., HEPES).[3]

  • Direct Spike: For best results, spike DMSO stock directly into the final volume of rapidly stirring media to prevent local high-concentration "hotspots" that trigger nucleation.[3]

Troubleshooting & FAQs

Q: The solution turned cloudy upon adding water. Can I save it? A: Yes. Add a small volume of 1M NaOH or dilute NaHCO₃. The cloudiness (protonated acid) should clear as the pH rises and the salt forms.[3]

Q: Is the alkyne group stable in DMSO? A: Yes, propargyl amines are generally stable in DMSO.[3] However, avoid storing in buffers containing azides or copper catalysts unless the "click" reaction is intended immediately.[3]

Q: Can I use ethanol instead of DMSO? A: Ethanol is a viable alternative but has a lower boiling point (evaporation risk) and lower solubilizing power for the aromatic core compared to DMSO.[3] Solubility will likely be lower (~10-50 mM).[1][2][3]

References

  • PubChem Database. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid (CID 7130597).[1][2][3][4] National Library of Medicine. [Link][1][2][3]

  • Lipinski, C. A., et al. (2001).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[3] [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Technical Bulletin).[1][2][3] [Link]

  • Avdeef, A. (2003).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[3] Wiley-Interscience.[1][2] (General reference for pKa-dependent solubility profiling).

3-[(Prop-2-ynylamino)sulfonyl]benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 868238-01-1 Primary Application: Functionalized Scaffold for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD).

Executive Summary

3-[(Prop-2-ynylamino)sulfonyl]benzoic acid is a bifunctional chemical probe and pharmacophore scaffold. Structurally, it integrates a sulfonamide moiety (a privileged pharmacophore for metalloenzymes like Carbonic Anhydrases), a benzoic acid (providing solubility and a handle for further amide coupling), and a terminal alkyne (propargyl group).

This molecule serves as a critical "minimalist linker" in chemical biology. Unlike bulky biotin-streptavidin systems, the propargyl group allows for bioorthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) after the small molecule has bound its target in live cells, minimizing steric interference during the binding event.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following identifiers are verified against the PubChem and CAS Common Chemistry databases.

PropertyValue / Identifier
CAS Number 868238-01-1
IUPAC Name 3-(Prop-2-ynylsulfamoyl)benzoic acid
Common Synonyms 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid; N-Propargyl-3-carboxybenzenesulfonamide
Molecular Formula C₁₀H₉NO₄S
Molecular Weight 239.25 g/mol
Exact Mass 239.0252 Da
SMILES C#CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
InChIKey JXDOWVPMLOMFRR-UHFFFAOYSA-N
pKa (Calc) ~3.5 (Carboxylic acid), ~10.0 (Sulfonamide NH)
LogP (Calc) 0.5 (Moderate hydrophilicity due to ionizable groups)

Synthetic Route & Causality

Rationale

The synthesis prioritizes the stability of the sulfonamide linkage. The precursor, 3-(chlorosulfonyl)benzoic acid , is highly electrophilic at the sulfur atom. The reaction must be controlled to prevent hydrolysis of the sulfonyl chloride by water while ensuring the amine (propargylamine) attacks the sulfur rather than forming a salt with the carboxylic acid.

Reaction Scheme

The synthesis utilizes a nucleophilic substitution where propargylamine attacks the sulfonyl chloride. A base (Triethylamine or Pyridine) is essential to scavenge the HCl byproduct, driving the equilibrium forward.

SynthesisPath Start 3-(Chlorosulfonyl)benzoic acid (CAS 4025-64-3) Intermediate Transition State (Sulfonyl-Amine Adduct) Start->Intermediate + Reagent + Et3N (Base) Solvent: DCM/THF Reagent Propargylamine (CAS 2450-71-7) Reagent->Intermediate Product This compound (CAS 868238-01-1) Intermediate->Product - HCl (as Et3N·HCl)

Figure 1: Synthetic pathway via sulfonyl chloride amidation.[1] The base acts as an HCl scavenger to drive conversion.

Validated Experimental Protocols

Protocol A: Synthesis of the Scaffold

Note: This protocol assumes anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • Propargylamine (1.1 eq)[2]

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve 3-(chlorosulfonyl)benzoic acid (e.g., 500 mg) in anhydrous DCM (10 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Addition: Mix propargylamine and Et₃N in 2 mL of DCM. Add this mixture dropwise to the reaction flask over 15 minutes. Causality: Slow addition prevents exotherm-driven side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Solvent: 5% MeOH in DCM).

  • Workup: Acidify the mixture carefully with 1M HCl to pH ~2. This protonates the carboxylic acid, ensuring it partitions into the organic layer (or precipitates if insoluble in water).

  • Purification: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.

Protocol B: "Click" Chemistry Labeling (CuAAC)

Application: Labeling the scaffold after it has bound to a protein target (e.g., Carbonic Anhydrase).

Materials:

  • Probe-labeled Lysate (containing the target protein bound to the scaffold)

  • Azide-Fluorophore (e.g., Azide-Cy5) (50 µM final)

  • CuSO₄ (1 mM final)

  • TBTA (Ligand) (100 µM final)

  • Sodium Ascorbate (2 mM final)

Step-by-Step:

  • Complexation: Premix CuSO₄ and TBTA in a 1:2 molar ratio in DMSO/Water. Causality: TBTA stabilizes the Cu(I) oxidation state, preventing it from oxidizing and damaging proteins.

  • Initiation: Add the Azide-Fluorophore to the lysate. Then, add the Cu-TBTA complex. Finally, add Sodium Ascorbate to initiate the reduction of Cu(II) to catalytic Cu(I).

  • Incubation: Vortex gently and incubate for 1 hour at Room Temperature in the dark.

  • Termination: Precipitate proteins using cold acetone or methanol to remove excess reagents before SDS-PAGE analysis.

Functional Utility: Mechanism of Action

This molecule operates via Activity-Based Protein Profiling (ABPP) logic. The sulfonamide group acts as a reversible binder to metalloenzymes. By attaching the alkyne handle, researchers can convert a "silent" binder into a detectable signal.

ABPP_Workflow Step1 Step 1: Incubation (Probe enters cell/lysate) Step2 Step 2: Binding (Sulfonamide binds Target Protein) Step1->Step2 Equilibrium Binding Step3 Step 3: Click Reaction (CuAAC) (Add Azide-Fluorophore + Cu(I)) Step2->Step3 Bioorthogonal Ligation Step4 Step 4: Triazole Formation (Covalent link between Probe and Dye) Step3->Step4 Catalysis Step5 Step 5: Visualization (SDS-PAGE / Fluorescence) Step4->Step5 Readout

Figure 2: The ABPP workflow utilizing the alkyne handle for post-binding detection.

References

  • PubChem Database. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid (CID 7130597).[3][4] National Library of Medicine.[3] [Link][3]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Fundamental basis for alkyne-azide ligation). [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. (Context for Sulfonamide/Benzoic acid inhibitors). [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 3-[(Prop-2-ynylamino)sulfonyl]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(Prop-2-ynylamino)sulfonyl]benzoic acid represents a specialized scaffold within the class of


-substituted sulfamoylbenzoic acids . Unlike primary sulfonamides (which are classic Carbonic Anhydrase inhibitors), this molecule features a secondary sulfonamide linkage decorated with a propargyl (prop-2-ynyl)  moiety.

This structural distinction shifts its biological profile away from zinc-metalloprotease inhibition toward two distinct pharmacological arenas:

  • Modulation of Ectonucleotidases (NTPDases): Acting as allosteric inhibitors of purinergic signaling, relevant in oncology and immunology.

  • Organic Anion Transporter (OAT) Inhibition: Functioning as analogs of Probenecid, affecting renal clearance and drug-drug interactions.

  • Chemoproteomics: The propargyl group serves as a latent "click chemistry" handle, allowing this molecule to function as an activity-based probe (ABP) for profiling sulfonamide-binding proteomes.

Part 1: Structural Rationale & SAR

To understand the biological activity, one must deconstruct the molecule's pharmacophore. The structure consists of a benzoic acid core (providing solubility and ionic interactions) linked to a sulfonamide.

The "Zinc-Binder" vs. "Allosteric" Distinction

A critical error in early-stage research is assuming all sulfonamides inhibit Carbonic Anhydrases (CAs).

  • Primary Sulfonamides (

    
    ):  The nitrogen proton is acidic (
    
    
    
    ) and coordinates with the Zn(II) ion in the CA active site.
  • Secondary Sulfonamides (

    
    ):  In this compound, the nitrogen is substituted with a propargyl group. This sterically hinders Zn(II) coordination and reduces acidity, rendering it inactive  against most CA isoforms. Instead, this substitution directs affinity toward NTPDases  and OATs .
    
The Propargyl "Warhead"

The prop-2-ynyl group provides two functions:

  • Hydrophobic Interaction: It fits into the hydrophobic sub-pockets of transmembrane transporters (like OAT1/3).

  • Covalent Potential: Under specific catalytic conditions (or in the presence of azides), it participates in 1,3-dipolar cycloadditions, making it a powerful tool for Activity-Based Protein Profiling (ABPP) .

SAR_Logic Figure 1: Structure-Activity Relationship (SAR) Logic Core Benzoic Acid Core Linker Sulfonyl Group (-SO2-) Core->Linker Activity3 OAT Transport Blockade (Probenecid-like) Core->Activity3 Anionic Recognition Subst N-Propargyl Group (-NH-CH2-CCH) Linker->Subst Activity1 Loss of CA Inhibition (No Zn coordination) Subst->Activity1 Steric Hindrance Activity2 NTPDase Inhibition (Allosteric Binding) Subst->Activity2 Hydrophobic Pocket Activity4 Click Chemistry Probe (ABPP) Subst->Activity4 Alkyne Handle

Part 2: Biological Target Profile

Ectonucleotidase Inhibition (NTPDases)

Recent medicinal chemistry campaigns have identified sulfamoylbenzoic acid derivatives as potent inhibitors of NTPDases (Nucleoside Triphosphate Diphosphohydrolases), specifically NTPDase1 (CD39) and NTPDase2 .

  • Mechanism: These enzymes hydrolyze extracellular ATP to AMP. In cancer, overexpression of CD39 generates adenosine (immunosuppressive) from ATP (pro-inflammatory). Inhibiting CD39 restores the immune system's ability to attack tumors.

  • Relevance of the Analog: Analogs with

    
    -alkyl/aryl substitutions (structurally similar to the propargyl variant) have shown 
    
    
    
    values in the low micromolar range (
    
    
    ).
Organic Anion Transporter (OAT) Modulation

The molecule is a structural isomer of Probenecid analogs.

  • Target: OAT1 (SLC22A6) and OAT3 (SLC22A8) in the renal proximal tubule.

  • Activity: Competitive inhibition of organic anion uptake.

  • Therapeutic Utility:

    • Nephroprotection: Preventing the accumulation of nephrotoxic drugs (e.g., Cidofovir).

    • Half-life Extension: Reducing the renal clearance of

      
      -lactam antibiotics.
      

Part 3: Experimental Protocols

Protocol A: Malachite Green NTPDase Inhibition Assay

This colorimetric assay quantifies the inorganic phosphate (Pi) released during ATP hydrolysis.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 5 mM 
    
    
    
    .
  • Substrate: 500

    
     ATP.
    
  • Enzyme: Recombinant human NTPDase1 (CD39) or NTPDase2.

  • Reagent: Malachite Green Molybdate solution.

Workflow:

  • Preparation: Dissolve this compound in DMSO (Stock 10 mM). Dilute to test concentrations (

    
    ) in Assay Buffer. Ensure final DMSO < 5%.
    
  • Incubation: Mix 10

    
     of inhibitor with 20 
    
    
    
    of enzyme. Incubate at 37°C for 10 minutes (Critical for equilibration).
  • Reaction: Add 20

    
     of ATP substrate. Incubate for 15 minutes at 37°C.
    
  • Termination: Add 50

    
     of Malachite Green reagent to stop the reaction and complex with free Pi.
    
  • Readout: Measure Absorbance at 630 nm after 20 minutes.

Self-Validation Check: Include a "No Enzyme" blank to correct for non-enzymatic ATP hydrolysis and a "Probenecid" control (weak inhibitor) or "POM-1" (reference inhibitor).

Protocol B: OAT1 Uptake Assay (Cell-Based)

Used to verify if the propargyl analog blocks transport similarly to Probenecid.

Workflow:

  • Cell Line: HEK293 cells stably expressing human OAT1.

  • Seeding: Plate cells in Poly-D-Lysine coated 96-well plates (50,000 cells/well). Culture for 24h.

  • Equilibration: Wash cells with warm HBSS (Hank's Balanced Salt Solution).

  • Inhibition Step: Add test compound (Propargyl analog) at varying concentrations in HBSS for 10 mins.

  • Uptake: Add 6-Carboxyfluorescein (6-CF) (10

    
    ) as the fluorescent substrate. Incubate for 10 mins.
    
  • Wash: Aspirate and wash 3x with ice-cold HBSS (stops transport).

  • Lysis & Read: Lyse cells with 0.1 N NaOH. Measure fluorescence (Ex 490 nm / Em 520 nm).

Part 4: Data Interpretation & Visualization

Purinergic Signaling Pathway

The following diagram illustrates where the inhibitor acts within the inflammatory cascade.

Purinergic_Pathway Figure 2: Mechanism of Action in Purinergic Signaling ATP_Ex Extracellular ATP (Pro-Inflammatory) ADP ADP ATP_Ex->ADP Hydrolysis AMP AMP ADP->AMP Ado Adenosine (Immunosuppressive) AMP->Ado CD73 Enzyme1 NTPDase1 (CD39) Enzyme1->ATP_Ex Catalyzes Enzyme2 CD73 Inhibitor 3-[(Prop-2-ynylamino)sulfonyl] benzoic acid Inhibitor->Enzyme1 Inhibits

Comparative Activity Profile (Representative Data)

Note: Values are synthesized from SAR trends of


-substituted sulfamoylbenzoic acids [1, 2].
Target ClassSpecific IsoformActivity TypeEst.

/

Clinical Implication
Ectonucleotidase h-NTPDase1 (CD39)Inhibition2.5 - 8.0

Cancer Immunotherapy
Ectonucleotidase h-NTPDase2Inhibition5.0 - 15.0

Thrombosis / Inflammation
Renal Transporter OAT1 (SLC22A6)Inhibition10 - 50

Drug Pharmacokinetics
Carbonic Anhydrase h-CA II (Cytosolic)Inactive > 100

No Diuretic Side Effects
Carbonic Anhydrase h-CA IX (Tumor)Inactive > 100

Specificity Control

Part 5: Synthesis & Chemical Validation

To ensure the integrity of biological assays, the compound must be synthesized with high purity, avoiding contamination with the primary sulfonamide precursor (which would cause false positives in CA assays).

Reaction Scheme:

  • Chlorosulfonation: Benzoic acid + Chlorosulfonic acid

    
     3-(chlorosulfonyl)benzoic acid.
    
  • Amination: 3-(chlorosulfonyl)benzoic acid + Propargylamine (2 equivalents)

    
     this compound.
    
    • Note: The reaction must be kept at

      
       to prevent amide formation at the carboxylic acid position.
      

Quality Control (QC):

  • NMR: Verify the terminal alkyne proton (

    
     ppm, triplet) and the methylene doublet (
    
    
    
    ppm).
  • IR: Look for the characteristic alkyne stretch at

    
     and Sulfonamide S=O stretches (
    
    
    
    ).

References

  • Baqi, Y., et al. (2023). "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." Chemical Biology & Drug Design.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.

  • Burckhardt, G. (2012). "Drug transport by Organic Anion Transporters (OATs)." Pharmacology & Therapeutics, 136(1), 106-130.

  • Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 8(24), 1128-1137.

Methodological & Application

Application Note: Bioconjugation of Azide-Labeled Proteins with 3-[(Prop-2-ynylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the covalent attachment of 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid (hereafter referred to as Alkyne-SBA ) to azide-functionalized proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Alkyne-SBA serves as a distinct heterobifunctional linker. Its terminal alkyne participates in the "click" reaction, while the benzoic acid moiety remains available for downstream applications, such as EDC/NHS activation for drug attachment, altering protein pI (isoelectric point), or surface immobilization. This protocol prioritizes protein integrity by utilizing THPTA or BTTAA ligands to suppress Cu(I)-mediated oxidative damage.

Chemical Mechanism

The core reaction is the 1,3-dipolar cycloaddition of the azide group (


) on the protein and the terminal alkyne of the Alkyne-SBA. This reaction is thermodynamically favorable but kinetically slow at physiological temperatures without catalysis. We utilize Cu(I) generated in situ to accelerate the rate by 

-fold, forming a regioselective 1,4-disubstituted 1,2,3-triazole linkage.

Critical Consideration: The sulfonamide moiety within Alkyne-SBA is stable under standard bioconjugation conditions (pH 6–8). The carboxylic acid (


) will be deprotonated at physiological pH, adding a net negative charge to the conjugate.
Mechanism Diagram

CuAAC_Mechanism cluster_legend Key Interaction Protein Protein-Azide (Reactant A) Transition Cu-Metallacycle Intermediate Protein->Transition + Alkyne Alkyne-SBA (Reactant B) Alkyne->Transition + Complex Cu(I)-Ligand Complex Complex->Transition Catalysis Note Ligand (THPTA/BTTAA) prevents ROS damage to protein side chains Complex->Note Product Protein-Triazole-SBA Conjugate Transition->Product Ring Closure

Figure 1: Mechanistic flow of the CuAAC reaction. The Cu(I)-Ligand complex coordinates the alkyne and azide, lowering the activation energy for triazole formation while shielding the protein from free radical damage.

Materials & Reagents

Reagent Preparation Table
ComponentStock Conc.SolventStorageCritical Notes
Protein-N3 1–5 mg/mLPBS (pH 7.4)-80°CEnsure buffer is free of EDTA or chelators.
Alkyne-SBA 10–50 mMDMSO-20°CLimiting Factor: Solubility. Dissolve fully in DMSO before adding to aqueous buffer.
CuSO

20 mMddH

O
RTSource of Copper.
THPTA Ligand 100 mMddH

O
-20°CTris(3-hydroxypropyltriazolylmethyl)amine. Essential for protecting Histidine/Cysteine residues.
Na-Ascorbate 100 mMddH

O
Fresh Must be prepared immediately before use. Oxidizes rapidly in air (turns yellow).
Reaction Buffer 100 mMPhosphate4°CpH 7.0–7.5. Avoid Tris if downstream COOH activation is planned.

Reagent Sourcing Note: Alkyne-SBA (CAS: 868238-01-1) is often supplied as a dry powder. Verify purity via HPLC if synthesizing in-house, as terminal alkyne degradation can poison the copper catalyst.

Experimental Protocol

Phase 1: Pre-Complexation (The "Self-Validating" Step)

Why this matters: Adding CuSO


 directly to the protein solution can cause immediate precipitation or oxidation at the injection site. We pre-complex Copper with the Ligand to create a safe, active catalyst.
  • Calculate Ratios: The ideal molar ratio is Cu : Ligand = 1 : 5 .

  • Mix: In a separate microtube, combine:

    • 10

      
      L of CuSO
      
      
      
      (20 mM)
    • 10

      
      L of THPTA (100 mM)
      
  • Incubate: Let stand for 5 minutes at Room Temperature (RT). The solution should remain clear and light blue. If cloudy, discard and prepare fresh stocks.

Phase 2: The Click Reaction

Standard Scale: 100


L reaction volume containing 100 

g protein (approx. 20

M for a 50 kDa protein).
  • Protein Prep: Place 90

    
    L of Azide-labeled Protein (approx 1.1 mg/mL) in a 1.5 mL LoBind tube.
    
  • Add Alkyne-SBA: Add Alkyne-SBA stock to a final concentration of 50–100 equivalents relative to the protein.

    • Example: For 20

      
      M protein, target 1 mM Alkyne (add ~1-2 
      
      
      
      L of DMSO stock).
    • Constraint: Keep final DMSO concentration

      
       to prevent protein denaturation.
      
  • Add Catalyst Complex: Add the pre-mixed Cu/THPTA complex to a final concentration of 1 mM Cu (approx 5

    
    L of the mix).
    
  • Initiate: Add Sodium Ascorbate to a final concentration of 5 mM.

    • Action: Pipette up and down gently to mix. Do not vortex vigorously.

  • Incubate:

    • Time: 60 minutes.

    • Temp: 25°C (RT) or 4°C overnight (if protein is unstable).

    • Atmosphere: Cap tube tightly. For highly sensitive proteins, flush headspace with Argon.

Phase 3: Quenching & Purification

The reaction must be stopped to remove Copper (which degrades proteins over time) and excess Alkyne-SBA.

  • Quench: Add EDTA to a final concentration of 10 mM. This chelates the copper, stripping it from the THPTA and stopping the reaction.

  • Purification (Choose one based on volume):

    • Spin Column (Recommended): Zeba Spin Desalting Columns (7K MWCO) equilibrated with PBS.

    • Dialysis: Slide-A-Lyzer cassette (10K MWCO) against 1L PBS at 4°C (2 buffer changes).

    • Note: The unreacted Alkyne-SBA is small (~239 Da) and negatively charged; it removes easily via desalting.

Quality Control & Validation

Mass Spectrometry (Gold Standard)

The conjugation of this compound adds a specific mass to the protein.

  • Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Added Mass: +239.25 Da per azide site.

  • Success Criteria: Observe mass shift of

    
     Da (where 
    
    
    
    is the number of azides).
Gel Electrophoresis

Since Alkyne-SBA contains a carboxylic acid, the conjugation adds negative charge.

  • Method: Native PAGE or IEF (Isoelectric Focusing).

  • Result: The conjugate should migrate slightly faster towards the anode (+) compared to the unconjugated azide-protein due to the added negative charge of the benzoic acid.

Optimization & Troubleshooting (Decision Tree)

Optimization_Tree Start Analyze Conjugate (Mass Spec / Gel) Issue1 Problem: Precipitation during reaction Start->Issue1 Issue2 Problem: Low Conjugation Yield Start->Issue2 Sol1 Reduce Protein Conc. (< 1 mg/mL) Issue1->Sol1 Sol2 Switch Ligand: Use BTTAA instead of THPTA Issue1->Sol2 Sol3 Check DMSO %: Must be < 5% Issue1->Sol3 Sol4 Increase Alkyne Excess (up to 100 eq) Issue2->Sol4 Sol5 Refresh Ascorbate (Must be colorless) Issue2->Sol5 Sol6 Re-gas with Argon (O2 kills catalyst) Issue2->Sol6

Figure 2: Troubleshooting logic for common CuAAC failures. BTTAA is superior to THPTA for extremely fragile proteins.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051-8056. (Describes BTTAA superiority). Link

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link

Introduction: The Strategic Role of Propargyl Sulfonamides in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Reaction Conditions for Propargyl Sulfonamide Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has fundamentally reshaped the landscape of chemical synthesis, particularly in drug discovery and bioconjugation.[1][2] This reaction's power lies in its ability to rapidly and reliably form a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, under mild, often aqueous, conditions.[3][4] The propargyl group (-CH₂C≡CH) is the most prevalent functional handle for introducing the requisite terminal alkyne into molecular scaffolds due to its high reactivity, stability, and ease of installation.[5]

When integrated into a sulfonamide framework (R-SO₂-NR'-), the propargyl group creates a versatile building block: the propargyl sulfonamide. This moiety combines the robust, bioorthogonal reactivity of the alkyne with the proven pharmacological importance of the sulfonamide group, a privileged structure in medicinal chemistry. The resulting triazole-linked sulfonamide products are of significant interest as they can serve as stable amide bond bioisosteres, engage in hydrogen bonding, and provide rigid linkers for connecting molecular fragments in structure-activity relationship (SAR) studies.[6][7][8] This guide provides a detailed examination of the reaction conditions, mechanistic underpinnings, and practical protocols for successfully employing propargyl sulfonamides in CuAAC reactions.

The Catalytic Cycle: A Mechanistic Deep-Dive

The remarkable efficiency of the CuAAC reaction, which boasts a rate acceleration of up to 10⁸ over the uncatalyzed thermal cycloaddition, is a direct result of its intricate catalytic mechanism.[1][3] Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. While several mechanistic nuances are still under investigation, the core pathway is well-established.

  • Formation of the Copper(I) Acetylide: The cycle initiates with the coordination of a catalytically active Cu(I) ion to the terminal alkyne of the propargyl sulfonamide. This is followed by a deprotonation step, forming a highly reactive copper(I) acetylide intermediate.[1] The acidity of the terminal proton makes this step facile.

  • Coordination and Cycloaddition: The azide substrate then coordinates to the copper center. This brings the two reactive partners into close proximity, facilitating a concerted cycloaddition to form a six-membered copper-containing intermediate (a metallacycle).[3]

  • Ring Contraction and Product Release: This intermediate is transient and rapidly undergoes ring contraction to form the stable 1,2,3-triazolyl-copper species.[3][6]

  • Protonolysis and Catalyst Regeneration: The final step is a protonolysis, where a proton source in the reaction medium cleaves the copper-triazole bond, releasing the final 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst for the next cycle.[3]

A critical feature of this mechanism is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer, a stark contrast to the mixture of 1,4- and 1,5-isomers produced in the uncatalyzed thermal reaction.[6]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output A Propargyl Sulfonamide (R-SO₂NR'-CH₂C≡CH) B Cu(I) Acetylide Intermediate A->B + [Cu(I)] - H⁺ C Coordinated Azide Complex B->C + Azide (R''-N₃) D Six-Membered Cu Metallacycle C->D Cycloaddition E Copper-Triazole Intermediate D->E Ring Contraction F 1,4-Disubstituted Triazole Product E->F + H⁺ CuI Cu(I) Catalyst E->CuI Regenerated Catalyst Product Triazole Product Propargyl Propargyl Sulfonamide Azide Azide

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of the propargyl sulfonamide click reaction hinges on the careful selection of several key parameters. The interplay between the catalyst system, solvent, and temperature dictates the reaction's speed, efficiency, and cleanliness.

The Catalyst System: Copper Source and Ligands

The heart of the reaction is the Cu(I) catalyst. As Cu(I) salts are prone to oxidation to the catalytically inactive Cu(II) state, the active species is typically generated in situ.[9]

  • Copper Source: The most common and cost-effective method is to use a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in combination with a reducing agent.[10]

  • Reducing Agent: Sodium ascorbate is the preeminent reducing agent. It rapidly reduces Cu(II) to Cu(I) and, when used in slight excess, maintains a sufficient concentration of the active catalyst throughout the reaction, thereby preventing oxidative alkyne-alkyne homocoupling (Glaser coupling).[6][10]

  • Ligands: While the reaction can proceed without a ligand, the addition of a copper-chelating ligand is often crucial. Ligands serve two primary functions: they stabilize the Cu(I) oxidation state against disproportionation and oxidation, and they accelerate the rate of the catalytic cycle.[11] For applications involving sensitive biological molecules, ligands are essential to protect functional groups from damage by reactive oxygen species that can be generated.[10]

    • Tris-(benzyltriazolylmethyl)amine (TBTA): A highly effective ligand, but its poor aqueous solubility can be a limitation.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analogue of TBTA, making it ideal for bioconjugation and reactions in aqueous media.[11]

Solvent Systems

The CuAAC reaction is renowned for its tolerance of a wide range of solvents, including protic and aprotic media. The choice of solvent is typically dictated by the solubility of the substrates.

  • Aqueous Mixtures: Mixtures of water with a co-solvent like t-butanol (t-BuOH), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are most common. Water has been observed to accelerate the reaction in some cases.[3] A 1:1 to 2:1 mixture of t-BuOH/H₂O is a robust starting point for many small-molecule syntheses.

  • Organic Solvents: For substrates with poor aqueous solubility, solvents like THF, dichloromethane (DCM), or acetonitrile can be used, provided the catalyst system is soluble.

Temperature and Reaction Time

Most CuAAC reactions proceed efficiently at room temperature (20-25 °C), often reaching completion within 1 to 24 hours.[6] For less reactive substrates or when faster conversion is desired, gentle heating (40-60 °C) can be applied. Microwave irradiation is also a powerful tool for dramatically reducing reaction times, often to just 10-30 minutes.[6]

ParameterRecommended ConditionRationale & Expert Insights
Copper Source 1-5 mol% CuSO₄·5H₂OCost-effective and readily available. Higher catalyst loading may be needed for difficult substrates but increases the risk of side reactions and complicates purification.
Reducing Agent 5-10 mol% Sodium AscorbateUsed in excess relative to copper to ensure complete reduction to Cu(I) and prevent oxidative side reactions. A freshly prepared aqueous solution is essential.[10]
Ligand 1-5 mol% (e.g., THPTA)A 1:1 molar ratio of ligand to copper is typical. For sensitive substrates, a 5-fold excess of ligand to copper can be used to protect the biomolecule.[10]
Solvent t-BuOH/H₂O (1:1), DMSO, THF/H₂OChoice is primarily based on substrate solubility. Ensure reagents are fully dissolved for a homogeneous reaction.
Temperature Room Temperature (20-25 °C)The default condition. Gentle heating (40 °C) or microwave irradiation can be used to accelerate slow reactions.
Concentration 0.05 - 0.2 MHigher concentrations can increase reaction rates but may also lead to solubility issues or side reactions.
Table 1: Summary of Recommended Reaction Conditions for Propargyl Sulfonamide CuAAC.

Experimental Protocols

The following protocols provide a self-validating framework for the synthesis of a propargyl sulfonamide and its subsequent use in a CuAAC reaction.

Protocol 1: Synthesis of a Representative Propargyl Sulfonamide

This protocol describes the synthesis of N-propargyl-4-methylbenzenesulfonamide from tosyl chloride and propargylamine.

Materials:

  • 4-methylbenzenesulfonyl chloride (Tosyl chloride)

  • Propargylamine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve propargylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of tosyl chloride (1.05 eq.) in DCM to the stirred mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure propargyl sulfonamide.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click reaction between the synthesized propargyl sulfonamide and a representative azide (e.g., benzyl azide).

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Prepare Stock Solutions: - Propargyl Sulfonamide in t-BuOH - Azide in t-BuOH - CuSO₄ in H₂O - Sodium Ascorbate in H₂O (Fresh) B 2. In a reaction vial, combine: - Sulfonamide solution - Azide solution - CuSO₄ solution A->B C 3. Initiate the reaction by adding Sodium Ascorbate solution. The mixture may turn cloudy or colored. B->C D 4. Stir vigorously at room temperature. Monitor progress by TLC or LC-MS. C->D E 5. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). D->E F 6. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. E->F G 7. Purify the crude product via flash chromatography or recrystallization. F->G

Figure 2: General experimental workflow for the CuAAC reaction.

Materials:

  • N-propargyl-4-methylbenzenesulfonamide (1.0 eq.)

  • Benzyl azide (1.0-1.1 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 eq., 2 mol%)

  • Sodium L-ascorbate (0.10 eq., 10 mol%)

  • Solvent: tert-Butanol (t-BuOH) and deionized water (1:1 v/v)

Procedure:

  • Reagent Preparation: Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

  • Reaction Setup: In a vial, dissolve the propargyl sulfonamide (1.0 eq.) and benzyl azide (1.05 eq.) in the t-BuOH/H₂O solvent mixture. Stir to ensure complete dissolution.

  • Catalyst Addition: Add the CuSO₄·5H₂O (0.02 eq.) to the stirred solution.

  • Initiation: Add the freshly prepared sodium ascorbate solution (0.10 eq.). The reaction is typically initiated immediately upon addition.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress using an appropriate method like TLC or LC-MS. The reaction is often complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure 1,4-disubstituted triazole.

Trustworthiness and Validation: A Note on Sulfonyl Azides

While the protocol above uses a stable organic azide, researchers sometimes perform the reaction in the reverse sense, using a sulfonyl azide and a terminal alkyne. It is critical to recognize that the primary N-sulfonyl-1,2,3-triazole product formed from a sulfonyl azide can be unstable.[6] The strong electron-withdrawing nature of the sulfonyl group can destabilize the triazole ring, leading to ring-chain isomerization or loss of dinitrogen to form other products, such as N-acyl sulfonamides under aqueous conditions.[6][12] Therefore, when working with sulfonyl azides, reaction conditions must be carefully controlled, and analysis of the product mixture should account for potential rearrangement products.

References

  • Zou, F.-F., Luo, Z., Yang, Y.-T., Zhuang, X., Hong, C.-M., Liu, Z.-Q., Li, W.-F., Li, Q.-H., & Liu, T.-L. (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. The Journal of Organic Chemistry, 87(22), 15061–15070. [Link]

  • SynArchive. (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. SynArchive.com. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2043-2053. [Link]

  • Gonzalez-Bobes, F., & Charette, A. B. (2019). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 24(17), 3132. [Link]

  • Reddy, L. H., & Kumar, S. (2019). Catalyst-Controlled Dual Reactivity of Sulfonimidamides: Synthesis of Propargylamines and N-Propargyl Sulfonimidamides. Chemistry – A European Journal, 25(3), 743-749. [Link]

  • Gonzalez-Bobes, F., & Charette, A. B. (2019). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. [Link]

  • ResearchGate. (2011). Highly Controlling Selectivity of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC) Between Sulfonyl Azides and Normal Alkynes or Propynoates. ResearchGate. [Link]

  • Academia.edu. (2013). Copper-Catalyzed Sulfonyl Azide−Alkyne Cycloaddition Reactions: Simultaneous Generation and Trapping of Copper−Triazoles and −Ketenimines for the Synthesis of Triazolopyrimidines. Academia.edu. [Link]

  • Royal Society of Chemistry. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. [Link]

  • American Chemical Society. (2022). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (2012). Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. PMC. [Link]

  • National Institutes of Health. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]

  • National Institutes of Health. (2014). Copper-catalyzed click reaction on/in live cells. PMC. [Link]

  • MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. [Link]

  • MDPI. (2020). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts. [Link]

  • ResearchGate. (2019). CuAAC reaction kinetics showing signal for the product of reaction of propargyl amine and benzyl azide... ResearchGate. [Link]

  • MDPI. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. [Link]

  • National Institutes of Health. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]

  • DergiPark. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

  • National Institutes of Health. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. [Link]

  • ResearchGate. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]

Sources

Preparation of affinity chromatography columns using sulfonamide ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Affinity Chromatography for Carbonic Anhydrase Purification

Executive Summary & Mechanistic Rationale

The purification of Carbonic Anhydrases (CAs) represents a classic triumph of bioaffinity chromatography. Unlike non-specific ion exchange, this method exploits the potent, reversible inhibition of CAs by sulfonamides.

The Mechanistic "Anchor": The success of this protocol relies on the specific coordination between the sulfonamide moiety (


) and the Zinc ion (

) residing deep within the enzyme's active site.
  • The Challenge: The CA active site is a deep conical cleft (approx. 15 Å deep). Direct attachment of a sulfonamide to a matrix often results in steric failure—the enzyme cannot "reach" the ligand.

  • The Solution: We must construct a "Spacer Arm" (typically 6–12 Å) to project the ligand away from the matrix backbone, allowing the enzyme to dock without steric interference from the agarose beads.

This guide details the construction of a Sepharose-Spacer-Sulfonamide architecture, specifically utilizing a 4-isothiocyanato-benzenesulfonamide ligand coupled via an ethylenediamine spacer.[1][2][3]

Strategic Protocol: Column Construction

Safety Warning: Cyanogen Bromide (CNBr) is highly toxic. This protocol assumes the use of pre-activated CNBr-Sepharose 4B to minimize risk. If activating raw Sepharose, perform all steps in a certified fume hood.

Phase A: Matrix Preparation & Spacer Coupling

Objective: Create a "leash" (ethylenediamine) on the agarose bead to hold the ligand.

  • Resin Swelling:

    • Weigh 1 g of freeze-dried CNBr-activated Sepharose 4B .

    • Suspend in 1 mM HCl. The acid preserves the reactive cyanate ester groups which hydrolyze rapidly at high pH.

    • Scientist's Note: Wash with at least 200 mL of 1 mM HCl per gram of resin on a sintered glass filter (G3 porosity).[4] Do not allow the cake to dry and crack.

  • Spacer Coupling (Ethylenediamine):

    • Buffer: 0.1 M NaHCO₃, pH 8.3, containing 0.5 M NaCl. (High salt prevents non-specific ionic interactions).

    • Reaction: Dissolve ethylenediamine (excess, approx. 10 µmol/mL gel) in the coupling buffer.

    • Mix the washed resin with the ligand solution. Rotate end-over-end for 2 hours at room temperature.

    • Why Ethylenediamine? It provides a short, hydrophilic spacer with a terminal primary amine ready for the next reaction.

  • Blocking & Washing:

    • Wash away excess amine with coupling buffer.

    • Block remaining active groups with 0.1 M Tris-HCl (pH 8.0) or 1 M Ethanolamine for 2 hours.

    • Wash alternately with low pH (0.1 M Acetate, pH 4.0) and high pH (0.1 M Tris, pH 8.[2]0) buffers to remove non-covalently adsorbed species.

Phase B: Ligand Derivatization

Objective: Attach the "warhead" (Sulfonamide) to the spacer.

  • Ligand Solution:

    • Dissolve 4-isothiocyanato-benzenesulfonamide in a minimal volume of acetone or DMSO, then dilute into 0.1 M NaHCO₃ (pH 8.3).

    • Stoichiometry: Use a 5-fold molar excess over the estimated spacer density.

  • Conjugation:

    • Mix the ethylenediamine-Sepharose with the ligand solution.

    • Incubate overnight at 4°C with gentle rotation.

    • Chemistry: The isothiocyanate group (-N=C=S) reacts with the primary amine of the spacer to form a stable thiourea linkage.

  • Final Wash:

    • Extensively wash with water, then 20% ethanol, then equilibration buffer to remove unreacted ligand.

Visualization: Synthesis & Workflow

The following diagrams illustrate the chemical logic and the operational workflow.

Sulfonamide_Column_Chemistry cluster_0 Chemical Logic Matrix Sepharose Matrix (Agarose Bead) CNBr CNBr Activation (Cyanate Ester) Matrix->CNBr Activation Spacer Spacer Arm (Ethylenediamine) CNBr->Spacer Coupling (pH 8.3) Ligand Ligand (Sulfonamide) Spacer->Ligand Thiourea Linkage (Isothiocyanate rxn) Enzyme Target Enzyme (Carbonic Anhydrase) Ligand->Enzyme Affinity Capture (Zn++ Coordination)

Caption: Step-wise construction of the affinity matrix. The spacer arm is critical to bridge the gap between the matrix and the enzyme's deep active site.

Purification_Workflow cluster_elution Elution Strategies Start Crude Sample (Hemolysate/Lysate) Equil Equilibration 25mM Tris-SO4, pH 8.5 Start->Equil Load Load Sample Equil->Load Wash Wash Unbound Proteins (Monitor A280) Load->Wash Elute Elution Step (Select Method) Wash->Elute MethodA Method A: pH Shift Na-Acetate + NaClO4 (pH 5.6) Elute->MethodA MethodB Method B: Competition Buffer + NaN3 or Sulfonamide Elute->MethodB

Caption: Operational flowchart. Note the choice between pH-dependent elution (Method A) and competitive elution (Method B).

Operational Protocol: Purification of Carbonic Anhydrase

Buffer Systems

Critical Insight: Avoid Chloride (


) ions in the binding buffer if possible. Chloride is a weak inhibitor of CA and can interfere with binding capacity. Sulfate (

) is the preferred anion.
Buffer TypeCompositionpHRole
Binding/Wash 25 mM Tris-SO₄, 0.1 M Na₂SO₄8.5Maintains enzyme in active state; deprotonated sulfonamide binds Zn.
Elution A (pH Shift) 0.1 M Na-Acetate, 0.5 M NaClO₄5.6Protonates ligand/histidines, breaking Zn coordination. Perchlorate aids dissociation.
Elution B (Competitive) 25 mM Tris-SO₄, 0.4 M NaN₃8.5Azide is a strong inhibitor that displaces the sulfonamide.
Step-by-Step Procedure
  • Equilibration:

    • Pack the column (approx 10 mL bed volume).

    • Flow Binding Buffer at 1 mL/min until pH and conductivity stabilize.

  • Sample Loading:

    • Load the crude lysate (e.g., erythrocyte hemolysate).[2]

    • Tip: Ensure sample pH is adjusted to 8.5 before loading.

    • Flow rate: 0.5 mL/min (slower flow improves capture efficiency due to diffusion limits).

  • Washing:

    • Wash with Binding Buffer until UV absorbance (A280) returns to baseline. This removes Hemoglobin (in blood samples) and non-specific proteins.

  • Elution:

    • Apply Elution Buffer A (pH 5.6).

    • Collect fractions.

    • Observation: hCA I typically elutes first (weaker affinity), followed by hCA II (stronger affinity).

    • Post-Elution Action: Immediately neutralize fractions with 1 M Tris (pH 9.0) to prevent acid denaturation.

  • Regeneration:

    • Wash column with 3 M NaCl (to remove ionic contaminants) followed by Equilibration Buffer.

Troubleshooting & Optimization (Self-Validating Systems)

  • Problem: Low Binding Capacity.

    • Cause: Ligand density too low or spacer too short.

    • Validation: Check the coupling efficiency of the ligand by measuring the absorbance of the ligand solution before and after coupling.

    • Fix: Ensure the spacer arm is at least 6 atoms long.

  • Problem: Enzyme Leaching During Wash.

    • Cause: Binding buffer pH is too low (protonation of sulfonamide breaks the bond).

    • Fix: Ensure Binding Buffer is pH > 8.0. The sulfonamide must be ionized (

      
      ) to coordinate with Zn.
      
  • Problem: Incomplete Elution.

    • Cause: Affinity is too high (common with hCA II).

    • Fix: Use 0.5 M Sodium Perchlorate (NaClO₄) in the elution buffer. Perchlorate is a chaotropic anion that destabilizes the active site geometry just enough to release the ligand.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Cytiva. (2020). Affinity Chromatography: Principles and Methods. Cytiva Handbooks. Link

  • Arslan, O., et al. (1996). Preparation and application of a new affinity gel for purification of carbonic anhydrase. Journal of Chromatography B. (Referenced via Taylor & Francis context). Link

  • Sigma-Aldrich. (n.d.). CNBr-activated Sepharose 4B Instructions. Link

  • Falkbring, S. O., et al. (1972). Affinity chromatography of carbonic anhydrase. FEBS Letters. Link

Sources

Functionalization of nanoparticles with 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of Nanoparticles with 3-[(Prop-2-ynylamino)sulfonyl]benzoic Acid

Part 1: Introduction & Strategic Utility

The "Click-Ready" Nanoparticle Interface Functionalizing nanoparticles (NPs) with This compound is a strategic engineering choice designed to convert a standard amine-terminated surface into a bio-orthogonal "Click" platform .

This specific ligand serves as a heterobifunctional crosslinker:

  • Benzoic Acid Moiety: Anchors to the nanoparticle surface via stable amide bonds (using EDC/NHS chemistry).

  • Sulfonamide Linker: Provides chemical stability and spacing, preventing steric hindrance.

  • Terminal Alkyne (Prop-2-ynyl): The "payload" site. It remains inert in biological media but reacts rapidly with azide-tagged molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Why This Molecule? Unlike standard aliphatic alkynoic acids (e.g., hexynoic acid), the inclusion of the sulfonamide group increases polarity, potentially reducing hydrophobic aggregation of the nanoparticles during the functionalization process. The benzoic acid core also provides a rigid spacer, projecting the alkyne away from the particle surface for better accessibility.

Part 2: Chemical Mechanism & Workflow

The functionalization is a two-phase process.[1] First, the carboxylic acid on the linker is activated to an NHS-ester.[1] Second, this active ester attacks surface amines on the nanoparticle.

Workflow Diagram

G Linker 3-[(Prop-2-ynylamino) sulfonyl]benzoic acid Activation Activation Phase (EDC / Sulfo-NHS) Linker->Activation Dissolve in MES Intermediate Semi-Stable NHS-Ester Activation->Intermediate Form Active Ester Conjugation Nucleophilic Attack (pH 7.2) Intermediate->Conjugation + NP Suspension NP_Amine Amine-Terminated Nanoparticle NP_Amine->Conjugation Final_NP Alkyne-Functionalized Nanoparticle Conjugation->Final_NP Amide Bond Formation

Caption: Phase 1 workflow converting the benzoic acid derivative into a surface-bound alkyne motif.

Part 3: Detailed Experimental Protocols

Reagents & Equipment
ReagentGrade/SpecPurpose
Linker >95% PurityThis compound
Nanoparticles Amine-functionalizedSubstrate (e.g., NH₂-Silica, NH₂-AuNP)
EDC Commercial GradeCarbodiimide activator (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Sulfo-NHS PremiumStabilizes the active ester intermediate
Activation Buffer 0.1 M MES, pH 5.5Critical for EDC efficiency (prevents hydrolysis)
Coupling Buffer 1X PBS, pH 7.4Promotes amide bond formation
Quenching Buffer 1 M Glycine or HydroxylamineStops the reaction
Protocol A: Linker Activation (Pre-Conjugation)

Rationale: Activating the carboxylic acid before adding nanoparticles prevents EDC from crosslinking the nanoparticles to themselves (if they contain both amines and carboxyls) and ensures high grafting density.

  • Preparation: Dissolve 10 mg of this compound in 1 mL of dry DMSO (or DMF) to create a stock solution.

  • Activation Mix: In a microcentrifuge tube, combine:

    • 100 µL of Linker Stock.

    • 900 µL of Activation Buffer (MES, pH 5.5).

    • Add EDC to a final concentration of 10 mM.

    • Add Sulfo-NHS to a final concentration of 25 mM.

  • Incubation: Vortex gently and incubate for 15–20 minutes at room temperature.

    • Checkpoint: The solution should remain clear. Turbidity indicates precipitation of the linker; if this occurs, increase the DMSO ratio.

Protocol B: Nanoparticle Conjugation
  • Buffer Exchange: Ensure your Amine-NPs are in a buffer free of primary amines (NO Tris, NO Glycine). Wash them into PBS (pH 7.4) via centrifugation or dialysis.

  • Reaction: Add the Activated Linker Solution (from Protocol A) to the Nanoparticle suspension.

    • Ratio: Aim for a 50-fold molar excess of linker relative to surface amines to drive the reaction to completion.

  • Incubation: Rotate/shake the mixture for 2–4 hours at room temperature.

  • Quenching: Add Quenching Buffer (Glycine) to a final concentration of 50 mM. Incubate for 15 mins to block unreacted NHS-esters.

  • Purification (Critical):

    • Centrifuge the NPs (speed depends on size/material).[2]

    • Remove supernatant.[2]

    • Resuspend in fresh PBS.

    • Repeat 3 times. Note: Failure to remove excess free linker will result in false positives during the Click verification step.

Part 4: Quality Control & Validation (Self-Validating Systems)

Do not assume the reaction worked. Verify it using these three pillars of characterization.

Zeta Potential Shift
  • Expectation: Amine-terminated NPs are typically positively charged (+20 to +40 mV).

  • Result: Upon conjugation, the positive amines are converted to neutral amides. The benzoic acid/sulfonamide motif adds electron density.

  • Validation: A shift to a less positive or slightly negative potential (e.g., +30 mV

    
     +5 mV or -10 mV) confirms surface modification.
    
FTIR Spectroscopy

Dry a small aliquot of the NPs and analyze via ATR-FTIR.

  • Target Peak 1: ~1640–1650 cm⁻¹ (Amide I bond formation).

  • Target Peak 2: ~2120 cm⁻¹ (Weak Alkyne stretch). Note: The alkyne signal is weak; lack of this peak does not prove failure, but its presence is definitive.

  • Target Peak 3: ~1150–1350 cm⁻¹ (Sulfonamide S=O symmetric/asymmetric stretch).

The "Click" Test (Functional Titration)

This is the ultimate proof of bio-orthogonality.

  • Reagent: Azide-Fluor 488 (or any azide-functionalized fluorophore).

  • Catalyst Mix: CuSO₄ (1 mM) + Sodium Ascorbate (5 mM).

  • Protocol: Mix Functionalized NPs + Azide-Fluor + Catalyst. Incubate 30 mins. Wash 3x.

  • Readout: Measure fluorescence.

    • High Signal: Successful Alkyne display.

    • No Signal: Failed conjugation or inaccessible alkynes.

Click Reaction Mechanism Diagram

Click Alkyne_NP Alkyne-NP (From Protocol B) Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Alkyne_NP->Catalyst Azide_Drug Azide-Drug/Dye (R-N3) Azide_Drug->Catalyst Transition Copper-Acetylide Intermediate Catalyst->Transition Cycloaddition Product Triazole-Linked Conjugate Transition->Product 1,2,3-Triazole Ring Formation

Caption: The CuAAC "Click" reaction mechanism utilized for final validation or drug loading.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Aggregation during coupling Isoelectric point (pI) crashCheck the pI of your specific NP. If the surface becomes neutral during reaction, stability drops. Add 0.05% Tween-20 to the coupling buffer.[1]
Low Click Efficiency Copper oxidationCu(I) is unstable. Always prepare Sodium Ascorbate fresh. Flush buffers with N₂ or Argon to remove oxygen.
High Background Signal Incomplete washingThe benzoic acid linker is small and can get trapped in porous NPs (like mesoporous silica). Increase wash steps or use dialysis.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry and zero-length crosslinkers).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.

  • Meldal, M., & Tornøe, C. W. (2008).[3] Cu-Catalyzed Azide−Alkyne Cycloaddition.[4] Chemical Reviews, 108(8), 2952–3015.

  • Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[2][5][6] Philosophical Transactions of the Royal Society A, 368(1915), 1333–1383.

  • PubChem. (n.d.).[7] this compound (Compound Summary).

Sources

Troubleshooting & Optimization

Troubleshooting low yields in sulfonamide formation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Low Yields in Sulfonamide Formation Ticket Priority: High (Process Optimization) Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: Beyond the "Click" Reaction

While sulfonamide formation is often regarded as a "click" reaction in medicinal chemistry—reliable and fast—unexpected low yields are common and frustrating. The stability of the sulfonyl bond often masks the sensitivity of the formation step.

This guide moves beyond basic textbook procedures to address the mechanistic failure points : competitive hydrolysis, bis-sulfonylation of primary amines, and pH-dependent solubility losses during workup.

Module 1: Reagent Quality & Stoichiometry

Q: My sulfonyl chloride is disappearing, but I see no product. What is happening?

Diagnosis: Competitive Hydrolysis. Sulfonyl chlorides (


) are highly moisture-sensitive. In the presence of trace water, they hydrolyze to sulfonic acids (

) faster than they react with sterically hindered or electron-deficient amines. The sulfonic acid is water-soluble and often invisible in standard organic extractions, leading to "missing mass."

Troubleshooting Steps:

  • Solvent Integrity: Ensure DCM or THF is anhydrous. Stabilizers in chloroform (ethanol) can also react to form sulfonate esters.

  • Reagent Quality: If the sulfonyl chloride is a liquid, distill it. If solid, check the melting point. Impure reagents often contain the sulfonic acid precursor.

  • The "Sacrificial" Method: If the sulfonyl chloride is cheap, use 1.5 – 2.0 equivalents . The excess accounts for hydrolysis, ensuring enough electrophile remains for the amine.

Module 2: The "Double Addition" Nightmare (Bis-sulfonylation)

Q: I am reacting a primary amine, but I see a byproduct with double the molecular weight. How do I stop this?

Diagnosis: Bis-sulfonylation (


).
This is the most common failure mode with primary amines. The resulting mono-sulfonamide has an acidic proton (

). In basic conditions, it deprotonates to form a sulfonamide anion (

), which is a better nucleophile than the neutral starting amine, leading to a second addition.

The Fix: Kinetic vs. Thermodynamic Control To prevent this, you must keep the mono-sulfonamide protonated or unavailable for reaction.

Protocol Adjustments:

  • Stoichiometry: Use a slight excess of Amine (1.1 equiv) relative to Sulfonyl Chloride (1.0 equiv). Never add the amine to the chloride; always add the chloride to the amine.

  • Temperature: Run the addition at 0°C or -10°C . Bis-sulfonylation has a higher activation energy than mono-sulfonylation.

  • Base Selection: Avoid strong bases if possible. Pyridine is often superior to Triethylamine (TEA) because it is less likely to fully deprotonate the mono-sulfonamide intermediate.

Visualizing the Bis-Sulfonylation Trap

BisSulfonylation Start Primary Amine (R-NH2) R1 Reaction with R'-SO2-Cl Start->R1 Mono Mono-Sulfonamide (R-NH-SO2-R') R1->Mono Kinetic Product Deprotonation Deprotonation by Base (Forms R-N⁻-SO2-R') Mono->Deprotonation Excess Base High Temp Bis Bis-Sulfonamide (R-N(SO2-R')2) Deprotonation->Bis + R'-SO2-Cl

Caption: Pathway to bis-sulfonylation. The critical control point is preventing the deprotonation of the Mono-Sulfonamide.

Module 3: The "Invisible" Product (Workup & pKa)

Q: My LCMS shows 100% conversion, but I recover <20% yield after extraction. Where did it go?

Diagnosis: The pH Extraction Trap. Sulfonamides are amphoteric. The N-H proton is acidic (


, lower with electron-withdrawing groups).
  • The Mistake: Washing the organic layer with 1M NaOH or saturated NaHCO3 .

  • The Result: The base deprotonates the sulfonamide, forming a water-soluble salt (

    
    ). Your product is in the aqueous waste stream.
    

Corrective Action:

  • Acidify the Aqueous Layer: Before separation, ensure the aqueous phase is pH 2–3 using 1M HCl. This forces the sulfonamide into its neutral, organic-soluble form.

  • Avoid Basic Washes: Wash with water or brine only. If you must remove excess acid chloride, use a very mild buffer or quench with an amine scavenger (like morpholine) before workup.

Data: Base Selection & pKa Impact
BasepKa (Conjugate Acid)Risk of Deprotonating ProductRecommended Use Case
Pyridine 5.2LowStandard solvent/base for most reactions.
Triethylamine (TEA) 10.7HighUse only with catalytic DMAP; avoid large excess.
DIPEA (Hünig's Base) 10.8HighGood for sterically hindered amines, but watch workup pH.
NaOH (aq) 15.7Very HighSchotten-Baumann only. Product stays in organic phase only if not deprotonated.

Module 4: Catalysis for Unreactive Amines

Q: My aniline is electron-deficient and won't react even with heating. What now?

Diagnosis: Low Nucleophilicity. Electron-withdrawing groups on the aniline ring reduce the nucleophilicity of the nitrogen. Heating often leads to degradation or hydrolysis of the sulfonyl chloride before the reaction occurs.

The Solution: Nucleophilic Catalysis (DMAP) Add 10–20 mol% 4-Dimethylaminopyridine (DMAP) .

  • Mechanism: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the starting chloride and is readily attacked by the weak amine nucleophile.

Visualizing DMAP Catalysis

DMAP_Mechanism Cl Sulfonyl Chloride (R-SO2-Cl) Inter Reactive Intermediate (Sulfonyl-DMAP+) Cl->Inter DMAP Attack DMAP DMAP Catalyst DMAP->Inter Prod Sulfonamide (R-SO2-NH-R') Inter->Prod Amine Attack Amine Weak Amine (R'-NH2) Amine->Prod Prod->DMAP Regenerates Catalyst

Caption: DMAP acts as a nucleophilic transfer agent, lowering the activation energy for weak amines.

Experimental Protocols

Protocol A: Standard Anhydrous Conditions (General Purpose)

Best for: Valuable amines, moisture-sensitive chlorides.

  • Setup: Flame-dry a round-bottom flask under

    
     or Argon.
    
  • Dissolution: Dissolve Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base: Add Pyridine (3.0 equiv) .

    • Optional: Add DMAP (0.1 equiv) if amine is unreactive.

  • Cooling: Cool to 0°C (ice bath).

  • Addition: Add Sulfonyl Chloride (1.1 – 1.2 equiv) dropwise (neat or dissolved in minimal DCM).

    • Critical: Maintain 0°C during addition to prevent bis-sulfonylation.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 2–12 hours. Monitor by TLC/LCMS.[1]

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (to remove pyridine and unreacted amine).

    • Wash with Brine.[1]

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, large-scale robust reactions.

  • Setup: Use a flask with vigorous stirring.

  • Aqueous Phase: Dissolve Amine (1.0 equiv) in 1M NaOH (2.5 equiv) .

  • Organic Phase: Dissolve Sulfonyl Chloride (1.2 equiv) in THF or Dioxane.

  • Reaction: Add the organic solution to the rapidly stirring aqueous solution at RT.

  • Monitoring: Stir for 4–16 hours.

  • Workup (Critical):

    • The mixture will likely be basic. Do not extract yet.

    • Carefully acidify with HCl to pH ~2–3.

    • If the product is solid, it may precipitate (filter it).

    • If oil, extract with EtOAc after acidification.

References

  • BenchChem Technical Support. Sulfonylation of Primary Amines: Troubleshooting & Optimization. (2025).[1][2][3] Link

  • National Institutes of Health (NIH). Accurate prediction of the aqueous pKa values of sulfonamide drugs. (2019).[4][5][6][7] Link

  • Organic Chemistry Portal. Sulfonamide Synthesis: Recent Advances and Mechanisms.Link

  • Royal Society of Chemistry. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021).[8][9][10] Link

  • Wikipedia. Schotten–Baumann reaction: Conditions and Applications.[3]Link

Sources

Preventing copper catalyst precipitation in sulfonamide click reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CuAAC-SULF-001 Subject: Preventing Copper Catalyst Precipitation & Stalling in Sulfonamide Click Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your click reaction (CuAAC) involving a sulfonamide moiety has failed, resulting in a colored precipitate (green, blue, or black) or a stalled reaction.

The Core Problem: Sulfonamides (


) are not innocent bystanders in copper catalysis. They possess Lewis basic nitrogen atoms and oxygen donors that can competitively chelate Cu(I), displacing the stabilizing ligand. This leads to two failure modes:
  • Catalyst Death: The copper is sequestered by the sulfonamide, halting the catalytic cycle.

  • Precipitation: The destabilized copper oxidizes to insoluble Cu(II) salts or disproportionates into Cu(0) colloids.

This guide provides a self-validating protocol to bypass these interference mechanisms using THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and optimized reagent mixing orders.

Diagnostic Module: Analyze Your Precipitate

Before attempting a new reaction, identify the cause of your current failure using the visual diagnostic tree below.

Figure 1: Precipitate Diagnostic Flowchart

Caption: Decision tree for identifying CuAAC failure modes based on reaction mixture appearance.

CuAAC_Diagnosis Start Reaction Appearance? GreenBlue Green/Blue Precipitate (or Solution) Start->GreenBlue BlackBrown Black/Brown Precipitate Start->BlackBrown ClearStall Clear Solution (No Reaction) Start->ClearStall Oxidation Diagnosis: Oxidation Cu(I) → Cu(II) GreenBlue->Oxidation Oxygen Leak Disprop Diagnosis: Disproportionation 2Cu(I) → Cu(0) + Cu(II) BlackBrown->Disprop Unstable Complex Chelation Diagnosis: Ligand Displacement Sulfonamide sequestering Cu ClearStall->Chelation Competitive Binding Action1 Action: Increase Ascorbate Switch to THPTA Ligand Oxidation->Action1 Action2 Action: Check Solvent Compat. Remove Oxidants Disprop->Action2 Action3 Action: Increase Cu Load Use Sacrificial Zn (Optional) Chelation->Action3

Technical Deep Dive: The Sulfonamide Trap

To prevent precipitation, you must understand the competition occurring at the molecular level.

The Mechanism of Interference

In a standard CuAAC reaction, the Cu(I) ion is stabilized by a ligand (e.g., TBTA).[1][2] The catalytic cycle requires the Cu(I) to loosely associate with the alkyne.

However, primary and secondary sulfonamides (


) can deprotonate or simply coordinate via the nitrogen atom.
  • The Trap: Sulfonamide-Cu binding constants can exceed those of weak ligands or solvent interactions.

  • The Result: The Cu(I) center becomes sterically crowded or electronically deactivated. If the stabilizing ligand (TBTA) is displaced, the "naked" Cu(I) is rapidly oxidized by dissolved oxygen, forming insoluble Cu(II) hydroxides or carbonates (Green/Blue precipitate).

Ligand Selection: TBTA vs. THPTA

For sulfonamides, TBTA is often insufficient because it has poor water solubility and slower kinetics in highly polar environments.

FeatureTBTA (Standard)THPTA (Recommended)
Water Solubility Poor (Requires organic cosolvent)Excellent (Fully aqueous compatible)
Oxidation Protection ModerateHigh (Shields Cu(I) effectively)
Steric Bulk HighModerate (Allows faster kinetics)
Sulfonamide Compatibility Low (Easily displaced)High (Outcompetes sulfonamide binding)

Optimized Protocol: The "Premix" Method

Standard Operating Procedure (SOP) for Sulfonamide Scaffolds

This protocol uses THPTA to create a robust catalytic system that resists sulfonamide interference.

Reagents Required[2][3][4][5][6][7][8][9]
  • CuSO₄·5H₂O: 20 mM in water (Freshly prepared).

  • THPTA Ligand: 50 mM in water.[3][4]

  • Sodium Ascorbate: 100 mM in water (Must be fresh; yellow/brown solutions are inactive).

  • Solvent: DMSO/Water or tBuOH/Water (1:1 or 2:1 depending on sulfonamide solubility).

Figure 2: The Self-Validating Workflow

Caption: Step-by-step mixing order to ensure catalyst stability before substrate exposure.

Protocol_Workflow Step1 1. PRE-COMPLEXATION Mix CuSO4 + THPTA (1:5) Wait 5 mins Step3 3. CATALYST ADDITION Add Complex (Step 1) to Substrates (Step 2) Step1->Step3 Step2 2. SUBSTRATE MIX Dissolve Sulfonamide + Alkyne in Solvent Step2->Step3 Step4 4. REDUCTION Add Sodium Ascorbate (Start Reaction) Step3->Step4

Step-by-Step Instructions
  • Pre-complexation (The Critical Step):

    • Mix the CuSO₄ solution and THPTA solution in a separate vial.

    • Ratio: 1 equivalent Cu : 5 equivalents THPTA.[3][4]

    • Why: This forms the active, oxidation-resistant complex before the copper sees the sulfonamide.

  • Substrate Preparation:

    • Dissolve your Azide and Alkyne (one of which contains the sulfonamide) in the reaction solvent.

    • Ensure the sulfonamide is fully soluble. If it precipitates, the reaction will fail.

  • Combine:

    • Add the Cu-THPTA complex to the substrate mixture.[1]

    • Typical Loading: 1–5 mol% Copper.[4]

  • Initiation:

    • Add the Sodium Ascorbate solution last.[3]

    • Ratio: 5–10 equivalents relative to Copper (not substrate).

    • Cap the vial immediately to limit oxygen exposure.

Troubleshooting FAQs

Q: I followed the protocol, but the solution still turned green after 30 minutes. A: This indicates rapid oxidation.

  • Degas your solvents: Sparge water and DMSO with nitrogen for 15 minutes before use.

  • Increase Ascorbate: You can go up to 20-50 equivalents relative to copper without harming most organic molecules. Ascorbate acts as an oxygen scavenger.

Q: My reaction mixture turned black and deposited a metallic mirror. A: This is "Disproportionation."

  • Cause: The Cu(I) concentration was too high without enough ligand, leading to

    
    .
    
  • Fix: Ensure your Ligand:Copper ratio is strictly 5:1 . Do not reduce the ligand amount.

Q: Can I use Copper Wire (Cu(0)) instead of CuSO₄? A: Not recommended for sulfonamides.

  • Copper wire relies on surface catalysis. Sulfonamides can adsorb to the copper surface, "poisoning" the wire and stopping the generation of Cu(I). Homogeneous catalysis (CuSO₄ + THPTA) is far more reliable for chelating substrates.

Q: How do I remove the copper after the reaction? A: Sulfonamides hold onto copper tightly. Simple extraction is often insufficient.

  • Wash: Use an aqueous wash containing EDTA (50 mM) or Ammonium Hydroxide (10%) during workup. This competitively strips the copper from the sulfonamide.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[3][5] Current Protocols in Chemical Biology, 3(4), 153–162.[3]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[5] Angewandte Chemie International Edition, 48(52), 9879–9883.

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Bioorganic & Medicinal Chemistry, 19(18), 5402–5416. (Comparison of THPTA vs TBTA).

Sources

Technical Support Center: Stability of 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid in acidic buffers. This document is structured as a Tier-3 Technical Support resource, designed for researchers requiring mechanistic insights and actionable troubleshooting protocols.

Part 1: Executive Technical Summary

Status: Chemically Stable / Physically Unstable in acidic buffers.

For most applications, This compound exhibits high chemical resistance to hydrolysis in acidic buffers (pH 2.0–6.0) over standard experimental timeframes (24–48 hours). The sulfonamide linkage is robust, and the terminal alkyne is kinetically inert to hydration without transition metal catalysis.

The Critical Failure Mode is Physical Precipitation. The presence of the benzoic acid moiety (estimated pKa ~3.6–3.9 due to the electron-withdrawing sulfonamide group) means the compound will protonate and rapidly precipitate in buffers below pH 4.0, particularly if stocked in DMSO and diluted into aqueous acid.

Part 2: Critical Analysis & Mechanisms

To troubleshoot effectively, one must understand the competing forces at play:

The Solubility Cliff (Physical Instability)

The molecule behaves as a pH-dependent switch.

  • pH > 5.0 (Anionic State): The carboxylic acid is deprotonated (

    
    ). The molecule is highly soluble in aqueous media.
    
  • pH < 3.5 (Neutral State): The carboxylic acid is protonated (

    
    ). The molecule loses its primary solubilizing charge. The hydrophobic benzene ring and propargyl group dominate, leading to aggregation and precipitation.
    
The Sulfonamide Bond (Chemical Stability)

Users often fear acid-catalyzed hydrolysis. However, sulfonamides are significantly more stable than amides or esters.

  • Mechanism: Hydrolysis requires protonation of the sulfonamide nitrogen or oxygen, followed by nucleophilic attack by water.

  • Reality: The sulfonyl group (

    
    ) is strongly electron-withdrawing, making the nitrogen non-basic and the sulfur center resistant to nucleophilic attack. Hydrolysis typically requires 6M HCl at reflux temperatures, not standard buffer conditions.
    
The Alkyne Risk (Trace Metal Sensitivity)

The propargyl group (


) is generally stable in acid. However, if your buffer contains trace transition metals (Copper, Gold, Mercury) or if you are using "Click Chemistry" reagents, the alkyne can undergo hydration  to form a ketone.

Part 3: Troubleshooting Guide & FAQs

Scenario A: "My sample disappeared from the solution immediately upon dilution."

Diagnosis: Acid-Induced Precipitation (The "Crash Out"). You likely diluted a high-concentration DMSO stock directly into an acidic buffer (e.g., pH 2.0 Glycine-HCl or pH 4.0 Acetate).

Corrective Protocol:

  • Check the pH relative to pKa: The pKa is approx 3.8. If Buffer pH < pKa, solubility drops logarithmically.

  • Solvent Shift: Increase the organic modifier. Ensure the final assay contains at least 5-10% DMSO or Methanol to solubilize the neutral species.

  • Order of Addition: Do not add neat DMSO stock to the buffer. Predilute the compound in a 1:1 DMSO:Water mix before adding to the final acidic buffer to prevent "shock" precipitation.

Scenario B: "I see a new peak at M+18 in my LC-MS after 24 hours."

Diagnosis: Alkyne Hydration. A mass shift of +18 Da indicates the addition of water (


). This suggests the terminal alkyne has hydrated to a ketone.[1][2][3]

Root Cause:

  • Contamination: Are you using glassware previously used for Gold or Mercury chemistry?

  • Reagents: Did you use a buffer grade containing trace metals?

Corrective Protocol:

  • Add EDTA (1 mM) to your acidic buffer. This chelates trace metals that catalyze alkyne hydration.

  • Verify the peak is not an impurity in the source material.

Scenario C: "The compound degrades during my acidic workup (pH 1)."

Diagnosis: Sulfonamide Hydrolysis (Extreme Conditions). While rare in buffers, highly acidic workups (pH < 1) for extended periods can cleave the sulfonamide.

Corrective Protocol:

  • Temperature Control: Perform all acidification steps on ice (

    
    ).
    
  • Rapid Neutralization: Do not store the acidified fraction. Extract immediately into an organic solvent (EtOAc) or neutralize to pH 7.

Part 4: Validated Stability Assay Protocol

Use this protocol to distinguish between precipitation and chemical degradation.

Method: RP-HPLC with UV/Vis detection (254 nm).

Reagents:

  • Stock Solution: 10 mM in DMSO.

  • Test Buffer: 50 mM Acetate Buffer (pH 4.0).

  • Control Buffer: 50 mM Phosphate Buffer (pH 7.4).

  • Quench Solution: 100% Acetonitrile (ACN).

Step-by-Step Workflow:

  • Preparation: Spiking the Stock Solution (10 µL) into Test Buffer (990 µL) to reach 100 µM. Repeat for Control Buffer.

  • Incubation: Incubate at

    
     (Room Temp) and 
    
    
    
    .
  • Sampling:

    • T=0: Immediately remove 100 µL, mix with 100 µL Quench Solution (dissolves precipitate), and inject.

    • T=24h (Unfiltered): Remove 100 µL, mix with 100 µL Quench Solution. (Measures Total Chemical Stability).

    • T=24h (Filtered): Filter 200 µL of the sample through a 0.2 µm PTFE filter, then mix with Quench Solution. (Measures Soluble Fraction).

  • Analysis:

    • If Unfiltered = 100% but Filtered = 10%, the issue is Precipitation .

    • If Unfiltered < 90%, the issue is Chemical Degradation .

Part 5: Mechanistic Visualization

The following diagram illustrates the species distribution and potential degradation pathways.

StabilityPathways cluster_Acid Acidic Buffer (pH < 4.0) cluster_Base Neutral/Basic Buffer (pH > 5.0) Stock DMSO Stock (Neutral Species) Protonated Protonated Form (COOH) Neutral Charge Low Solubility Stock->Protonated Dilution into Acid Deprotonated Deprotonated Form (COO-) Anionic Charge High Solubility Stock->Deprotonated Dilution into Base Precipitate PRECIPITATE (Physical Instability) Protonated->Precipitate Rapid Aggregation (Major Pathway) Hydrated Hydration Product (Ketone +18 Da) Requires Metal Catalyst Protonated->Hydrated Trace Metals (Cu, Hg) Slow Reaction Hydrolyzed Hydrolysis Products (Benzoic Acid Sulfonic Acid + Propargyl Amine) Protonated->Hydrolyzed Strong Acid (pH < 1) High Heat Protonated->Deprotonated pH Adjustment > 4.5

Caption: Stability logic flow. The primary pathway in acid is reversible precipitation (Red). Chemical degradation (Yellow) is secondary and conditional.

References

  • Białk-Bielińska, A., et al. (2012).[4] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-274. (Demonstrates sulfonamide stability at environmental pH 4-9).[5]

  • Kutney, G. W., & Turnbull, K. (1982). "Analytical and stability studies of sulfonamides." Journal of Pharmaceutical Sciences. (Foundational text on sulfonamide resistance to acid hydrolysis).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • PubChem Compound Summary. (2023). "this compound."[6][7][8] CID 7130597.[9]

Sources

Removing unreacted 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid from protein samples

[1]

Executive Summary & Molecule Profile

You are likely performing a bioconjugation where 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid serves as a heterobifunctional linker (containing a carboxylic acid for amine coupling and a terminal alkyne for click chemistry).[1][2]

Removing the unreacted excess of this small molecule is critical because its aromatic benzoate core absorbs strongly at 280 nm , leading to false-positive protein concentration readings and interference in downstream "click" reactions.

Contaminant Profile
PropertyValue / CharacteristicImplication for Removal
Molecular Weight ~239.25 DaHigh Efficiency: Easily separated from proteins (>5 kDa) via Size Exclusion.[1]
Hydrophobicity Moderate (Phenyl ring + Alkyne)Risk: May bind non-specifically to hydrophobic pockets on proteins.[1][2]
Charge (pH 7.4) Anionic (Benzoate pKa ~4.[1][2]2)Risk: Will bind electrostatically to cationic proteins (pI > 7.5).[1][2]
UV Absorbance Strong UV280 absorbanceCritical: Must be removed to quantify protein yield accurately.

Decision Matrix: Selecting Your Purification Strategy

Do not default to dialysis.[1] Use this logic flow to select the method that preserves your protein's activity while ensuring maximum purity.

PurificationStrategyStartStart: Sample Volume & Purity NeedsVolCheckSample Volume < 150 µL?Start->VolCheckSpinColMethod A: Spin Desalting Column(High Speed, >95% Recovery)VolCheck->SpinColYesDialysisMethod B: Dialysis / Diafiltration(High Volume, Equilibrium based)VolCheck->DialysisNoStickyCheckIs the contaminant sticking?(Poor clearance observed)SpinCol->StickyCheckDialysis->StickyCheckSolventAddAdd 5-10% Ethanol orHigh Salt (500mM NaCl)to BufferStickyCheck->SolventAddYes (Hydrophobic/Ionic Interaction)EndQuantify via BCA/Bradford(Not A280)StickyCheck->EndNo (Success)SolventAdd->End

Figure 1: Purification workflow logic. Small volumes favor spin columns to prevent dilution; persistent contamination requires buffer modification to disrupt non-specific binding.

Detailed Protocols

Method A: Spin Desalting (Recommended for < 2 mL)

Best for: Rapid cleanup, preventing sample dilution.[1][2]

Mechanism: The resin (typically Sephadex G-25 or similar) has pores that trap the small molecule (239 Da) while the large protein bypasses the pores and elutes first.

  • Column Selection: Use a column with a 7 kDa MWCO (Molecular Weight Cut-Off).[1]

  • Equilibration:

    • Centrifuge column at 1,000 x g for 2 min to remove storage buffer.

    • Apply Equilibration Buffer (PBS pH 7.4 or your specific buffer).[1][2] Centrifuge again.

    • Repeat 3 times. (Crucial: Failure to equilibrate causes pH shock).[1][2]

  • Loading:

    • Apply sample carefully to the center of the resin bed. Do not touch the sides.

    • Volume Rule: Do not exceed 10-15% of the resin bed volume. Overloading causes the small molecule to "leak" into the protein fraction.

  • Elution:

    • Centrifuge at 1,000 x g for 2 minutes.

    • Retain the flow-through. This is your purified protein. The small molecule remains in the column.[3]

Method B: Dialysis

Best for: Large volumes (> 2 mL) or when buffer exchange is also needed.[1][2]

  • Membrane Selection: Use a 10 kDa MWCO membrane.

    • Why? The contaminant is ~0.24 kDa. A 3.5 kDa membrane is sufficient, but 10 kDa allows faster diffusion.

  • Buffer Volume: Use a 200:1 ratio (e.g., 1 mL sample in 200 mL buffer).

  • Procedure:

    • Dialyze for 2 hours at Room Temperature (or 4°C if protein is unstable).

    • Change buffer. (This is the most critical step to shift equilibrium).[1]

    • Dialyze overnight at 4°C.

    • Change buffer one final time for 2 hours.

Troubleshooting Guide (The "Why is it still there?" Section)

If you still detect the small molecule (via LC-MS or high A280 background), you are likely facing Non-Specific Binding (NSB) .[1][2]

Scenario 1: Electrostatic Interaction (Ionic Binding)

Symptoms: The protein is basic (pI > 8), and the contaminant is acidic (Benzoic acid).[1][2] They are sticking like magnets.

  • The Fix: Increase ionic strength.

  • Protocol: Add 300–500 mM NaCl to your desalting/dialysis buffer.[1] The salt ions will shield the charges and displace the contaminant.

Scenario 2: Hydrophobic Interaction

Symptoms: The protein has hydrophobic patches, and the contaminant's phenyl/alkyne groups are docking into them.

  • The Fix: Add a polarity modifier.

  • Protocol: Include 5% Ethanol or 5% Propylene Glycol in the wash buffer. This increases the solubility of the small molecule in the buffer, encouraging it to leave the protein surface.

    • Note: Ensure your protein tolerates 5% organic solvent (most antibodies and BSA do).[1][2]

Scenario 3: False Concentration Readings

Symptoms: You "cleaned" the sample, but the Nanodrop says you have 10 mg/mL protein (when you expect 1 mg/mL).[2]

  • The Cause: The benzoic acid ring absorbs UV light at 280 nm. Even trace amounts inflate the reading.

  • The Fix: Do NOT use A280. Use a Bradford Assay or BCA Assay .[1] These colorimetric assays react with the peptide backbone and are not influenced by the free benzoic acid derivative.

Frequently Asked Questions (FAQ)

Q: Can I use a centrifugal filter (Amicon/Vivaspin) instead of desalting columns? A: Yes, but it is less efficient.[1][2] To remove 99% of the small molecule using a concentrator (UF/DF), you need to perform at least 3 rounds of concentration and refilling .

  • Calculation: If you concentrate 500 µL down to 50 µL (10x), you remove 90% of the contaminant.[2] Refill and repeat -> 99%. Repeat -> 99.9%. Spin columns achieve 95-99% in a single pass.[1]

Q: How do I verify the contaminant is gone? A: The "Gold Standard" is LC-MS (Liquid Chromatography-Mass Spectrometry).[1]

  • Quick Check: Run an SDS-PAGE gel.[1] If the small molecule is fluorescent or colored, you might see a dye front. Otherwise, rely on the A260/A280 ratio. Pure protein is ~0.[1]57. If the ratio is high or erratic, the aromatic contaminant is likely present.

Q: My protein precipitated during dialysis. Why? A: You likely removed a stabilizing salt or shifted the pH to the protein's pI (isoelectric point). Always ensure your dialysis buffer matches the storage requirements of your protein (pH, salt, reducing agents).[2]

References

  • Thermo Fisher Scientific. Small Molecules: Dye and Biotin Removal Strategies. (Overview of spin column efficiency vs. dialysis).

  • BioProcess International. Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. (Discussion on hydrophobic binding and removal).

  • PubChem. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid (CID 7130597).[1][2][4] (Chemical structure and physical properties).[1][2][4]

  • Creative Proteomics. Dialysis in Protein Purification: Limitations and Efficiency. (Equilibrium kinetics in dialysis).

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Sulfonamide-Benzoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of sulfonamide-benzoic acid conjugates. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and validated analytical approach.

Introduction: The Analytical Imperative for Sulfonamide-Benzoic Acid Conjugates

Sulfonamide-benzoic acid conjugates are a significant class of molecules in pharmaceutical development, often emerging as metabolites of parent drug compounds.[1] The conjugation of a sulfonamide with benzoic acid can significantly alter the pharmacological and toxicological properties of the parent molecule. Therefore, accurate and sensitive analytical methods are paramount for their detection and quantification in complex biological matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this application due to its high sensitivity, selectivity, and structural elucidation capabilities.[2][3] This guide will compare and contrast common LC-MS/MS techniques, delve into the characteristic fragmentation patterns of these conjugates, and provide a validated, step-by-step protocol for their analysis.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry instrumentation and methodology is critical and should be guided by the analytical objective, whether it be quantitative analysis of known conjugates or qualitative identification of unknown metabolites.

Ionization Techniques: ESI in the Spotlight

For sulfonamide-benzoic acid conjugates, Electrospray Ionization (ESI) is the most prevalent and effective ionization technique.[4][5][6] These molecules contain ionizable functional groups—the acidic proton of the carboxylic acid and the basic nitrogen atoms of the sulfonamide—making them ideal candidates for ESI.

  • Positive Ion Mode ([M+H]⁺): In acidic mobile phases, the sulfonamide nitrogen is readily protonated. This mode is often preferred for its high ionization efficiency for many sulfonamides.[7]

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group is easily deprotonated, especially in neutral or basic mobile phases, making negative ion mode a viable and often sensitive alternative.[5][8]

Expert Insight: The choice between positive and negative ion mode should be determined empirically for each analyte. While positive mode is generally a good starting point for sulfonamides, the presence of the acidic benzoic acid moiety can enhance sensitivity in negative mode. For comprehensive metabolite identification, acquiring data in both polarities is recommended.

Mass Analyzers: A Comparison of Triple Quadrupole and High-Resolution Systems
FeatureTriple Quadrupole (QqQ) MSHigh-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap)
Primary Application Targeted quantificationQualitative analysis, metabolite identification, and quantification
Operating Principle Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[9][10]Provides high mass accuracy and resolution, enabling elemental composition determination.[1][3][11]
Selectivity Excellent, based on specific precursor-to-product ion transitions.Excellent, based on accurate mass measurements.
Sensitivity Typically offers the highest sensitivity for targeted analysis.[7]Sensitivity is excellent and constantly improving, approaching that of QqQ for many applications.
Data Acquired Only data for predefined MRM transitions is collected.Full scan mass spectra are acquired, allowing for retrospective data analysis.[3]
Use Case for Conjugates Ideal for quantifying known sulfonamide-benzoic acid conjugates in pharmacokinetic or residue analysis studies.Best suited for identifying novel conjugates in drug metabolism studies and for structural elucidation.

Causality in Selection: If your objective is to measure the concentration of a known conjugate with high sensitivity (e.g., in a bioequivalence study), a triple quadrupole mass spectrometer operating in MRM mode is the most appropriate choice.[2] Conversely, if you are exploring the metabolic fate of a new drug candidate and need to identify all potential sulfonamide-benzoic acid conjugates, the high mass accuracy and full-scan capabilities of an HRMS system are indispensable.[1]

Fragmentation Patterns: A Predictive Approach

Understanding the fragmentation patterns of sulfonamide-benzoic acid conjugates in tandem mass spectrometry (MS/MS) is crucial for both structural confirmation and the development of sensitive MRM methods. The general structure contains several bonds that can cleave under collision-induced dissociation (CID).

General Fragmentation Pathways

The fragmentation of these conjugates is typically characterized by cleavages around the sulfonyl group and loss of small molecules from the benzoic acid moiety. Based on established fragmentation patterns of sulfonamides and benzoic acids, we can predict the major fragmentation pathways.[12][13][14][15][16]

A common fragmentation pathway for sulfonamide-containing compounds involves the cleavage of the S-N bond and the C-S bond.[13] For the benzoic acid portion, a characteristic loss of CO2 is often observed in negative ion mode.[8][12]

Below is a diagram illustrating the predictable fragmentation of a generic sulfonamide-benzoic acid conjugate.

cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [R-SO2-NH-Ar-COOH + H]+ Frag1 [R-SO2]+ Precursor->Frag1 C-N Cleavage Frag2 [NH2-Ar-COOH + H]+ Precursor->Frag2 S-N Cleavage Frag4 [M+H - H2O]+ Precursor->Frag4 Loss of H2O Frag5 [M+H - SO2]+ Precursor->Frag5 Loss of SO2 Frag3 [R]+ Frag1->Frag3 S-C Cleavage cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenize Homogenize Sample in Acetonitrile Salt Add Salts (Salting Out) Homogenize->Salt Centrifuge1 Centrifuge Salt->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Evaporate Evaporate and Reconstitute dSPE->Evaporate LC Inject on C18 Column Evaporate->LC MS ESI-MS/MS Detection (MRM) LC->MS Integrate Integrate Peak Areas MS->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Confirm Confirm Identity (Ion Ratio) Quantify->Confirm

Sources

A Predictive Crystallographic Comparison Guide: 3-[(Prop-2-ynylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of an Uncharacterized Structure

In the landscape of drug discovery and materials science, a molecule's three-dimensional crystal structure is the bedrock of its rational development. It dictates physical properties such as solubility and stability and governs how a molecule interacts with its biological target. The subject of this guide, 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid, is a compound of interest due to its dual functional groups: a sulfonamide, a cornerstone of many therapeutics, and a benzoic acid, a classic moiety for engaging with biological receptors. The propargyl group (prop-2-ynyl) adds a unique chemical handle, offering potential for covalent modification or further synthetic elaboration.

However, as of the latest database searches, the single-crystal X-ray structure of this compound has not been publicly reported. This absence of empirical data presents a significant challenge for researchers aiming to understand its solid-state behavior and structure-activity relationships.

This guide, therefore, takes a predictive and comparative approach. We will first outline the definitive experimental workflow that would be employed to resolve its crystal structure. Subsequently, by leveraging crystallographic data from structurally analogous compounds, we will construct a robust, data-driven hypothesis of its likely crystal packing, molecular conformation, and intermolecular interactions. This comparative analysis will provide valuable, actionable insights for researchers in the field, bridging the gap left by the absence of direct experimental data.

Part 1: The Experimental Blueprint for Structure Determination

The determination of a small molecule's crystal structure is a systematic process, moving from bulk material to a refined atomic model. Each step is designed to ensure the final structure is accurate and reproducible. The workflow described below represents the self-validating system that would be applied to this compound.

Step-by-Step Experimental Protocol
  • Purification and Crystal Growth:

    • Causality: The foundational requirement for single-crystal X-ray diffraction is a high-quality, single crystal, typically 0.1-0.3 mm in each dimension. This necessitates starting with material of the highest possible purity (>98%) to avoid lattice defects.

    • Protocol:

      • Synthesize and purify this compound via column chromatography or recrystallization.

      • Conduct a comprehensive screening of crystallization conditions. This involves dissolving the compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) to near-saturation.

      • Employ slow evaporation as the primary crystallization technique. The solution is filtered into a clean vial and loosely covered to allow the solvent to evaporate over several days to weeks in a vibration-free environment.

      • Alternative methods like vapor diffusion (layering a poor solvent over a solution of the compound in a good solvent) or slow cooling of a saturated solution may also be explored.

  • Crystal Selection and Mounting:

    • Causality: A suitable crystal must be a single lattice, not a conglomerate, and free of visible cracks or defects.

    • Protocol:

      • Under a microscope, select a well-formed crystal with sharp edges and uniform transparency.

      • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam.

  • X-ray Diffraction Data Collection:

    • Causality: The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is recorded. The geometry and intensity of these diffracted spots contain the information about the arrangement of atoms in the crystal.

    • Protocol:

      • Center the crystal on a modern single-crystal X-ray diffractometer.

      • Perform an initial series of diffraction images to determine the unit cell parameters and the crystal lattice system (e.g., monoclinic, orthorhombic).

      • Execute a full data collection strategy, rotating the crystal through a range of angles to capture a complete and redundant set of diffraction intensities.

  • Structure Solution and Refinement:

    • Causality: The collected diffraction data is mathematically processed to generate an electron density map, from which the atomic positions are determined and refined.

    • Protocol:

      • Integrate the raw diffraction images and correct the data for experimental factors (e.g., absorption).

      • Determine the space group from the systematic absences in the diffraction pattern.

      • Solve the structure using direct methods or dual-space algorithms to obtain an initial model of the molecule's structure.

      • Refine the atomic positions, and their anisotropic displacement parameters, against the experimental data using full-matrix least-squares refinement. Hydrogen atoms are typically located from the difference electron density map and refined.

      • The final model is validated by checking figures of merit like R1 (agreement between observed and calculated structure factors) and goodness-of-fit (Goof).

Workflow Visualization

G cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation & Deposition a High-Purity Compound b Crystallization Screening a->b c Single Crystal Growth b->c d Crystal Mounting & Cryo-Cooling c->d e X-ray Diffraction d->e f Collect Diffraction Pattern e->f g Data Processing & Integration f->g h Structure Solution (e.g., Direct Methods) g->h i Least-Squares Refinement h->i j Model Validation (R1, GooF) i->j k Generate CIF File j->k l Database Deposition (e.g., CCDC) k->l

Caption: Standard workflow for small molecule X-ray crystallography.

Part 2: Predictive Structural Analysis and Comparison

In the absence of experimental data for our target molecule, we can make strong predictions by examining the crystal structures of its closest analogs. The core structure consists of a benzoic acid and a sulfonamide. Therefore, we will use 2-Sulfamoylbenzoic acid and 4-Sulfamoylbenzoic acid as our primary comparators. These molecules share the same essential functional groups, allowing us to infer the dominant intermolecular interactions.

Key Supramolecular Synthons: The Building Blocks of the Crystal

The crystal packing of organic molecules is governed by a hierarchy of non-covalent interactions, primarily hydrogen bonds. Specific, reliable patterns of these interactions are known as supramolecular synthons.

  • The Carboxylic Acid Dimer: Carboxylic acids almost universally form centrosymmetric dimers in the solid state through a pair of strong O-H···O hydrogen bonds.[1] This creates a highly stable, eight-membered ring motif denoted as R²₂(8) in graph-set notation. We can confidently predict that the benzoic acid moiety of our target molecule will participate in this arrangement.

  • The Sulfonamide Chain/Dimer: The sulfonamide group (R-SO₂NH-R') provides a hydrogen bond donor (the N-H proton) and two strong acceptors (the sulfonyl oxygens). This combination frequently leads to the formation of chains or dimers.[2] A common motif involves the N-H of one molecule donating to a sulfonyl oxygen of a neighboring molecule, forming a C(4) chain.

Predicted Structure of this compound

Based on these principles, we can predict the following structural features:

  • Primary Interaction: The strongest hydrogen bond donor is the carboxylic acid proton. Therefore, the primary supramolecular synthon will be the carboxylic acid dimer . Two molecules of this compound will be linked head-to-head via O-H···O hydrogen bonds.

  • Secondary Interaction: The N-H proton of the sulfonamide is the next most significant hydrogen bond donor. This proton will likely interact with one of the sulfonyl oxygens of an adjacent dimer, linking the dimers into tapes or sheets.

  • Tertiary Interactions: The propargyl group's terminal alkyne C-H is weakly acidic and can act as a weak hydrogen bond donor, potentially interacting with a sulfonyl oxygen or the π-system of a neighboring benzene ring. The aromatic rings themselves can engage in π-π stacking.

  • Conformation: The molecule will adopt a conformation that minimizes steric hindrance while allowing for the formation of these key hydrogen bonds. The dihedral angle between the plane of the benzoic acid ring and the S-N bond will likely be significant, similar to what is seen in related structures.

Visualization of Predicted Interactions

G cluster_0 Molecule A cluster_1 Molecule B (Dimer Partner) cluster_2 Molecule C (Chain Partner) A_COOH C(=O)O-H B_COOH H-O(O=)C A_COOH->B_COOH O-H···O Dimer (R²₂(8) Synthon) A_SO2NH S(=O)₂-N-H C_SO2NH H-N-(O=)₂S A_SO2NH->C_SO2NH N-H···O Chain (C(4) Synthon)

Caption: Predicted primary and secondary hydrogen bonding synthons.

Part 3: Comparative Data Analysis

This table compares the known experimental crystallographic data for a key analog, 2-Sulfamoylbenzoic acid, with the predicted parameters for our target molecule, this compound.

Parameter2-Sulfamoylbenzoic acid (Experimental Data)[3]This compound (Predicted)Justification for Prediction
CCDC Number 663808Not AvailableStructure not yet determined.
Crystal System MonoclinicMonoclinic or TriclinicThese are the most common crystal systems for relatively rigid organic molecules with multiple hydrogen bonding sites.
Space Group P2₁/cP2₁/c or P-1These centrosymmetric space groups are highly prevalent as they efficiently accommodate the formation of inversion-symmetric dimers, which are expected for the carboxylic acid moiety.
Primary H-Bond Motif Intramolecular N-H···OCarboxylic Acid Dimer (O-H···O)The carboxylic acid proton is a much stronger H-bond donor than the sulfonamide N-H, making the acid dimer the most energetically favorable primary interaction.
Secondary H-Bond Motif Carboxylic Acid Dimer (O-H···O)Sulfonamide Chain (N-H···O)Once the primary dimer is formed, the sulfonamide N-H will form intermolecular links to sulfonyl oxygens on adjacent dimers.[2]
O-H···O Distance (Å) ~2.64 Å (for dimer)~2.6 - 2.7 ÅThis is the typical range for O···O distances in carboxylic acid dimers observed across a wide range of structures.[4]
N-H···O Distance (Å) ~2.08 Å (intramolecular)~2.9 - 3.1 ÅIntermolecular N-H···O hydrogen bonds in sulfonamides are generally weaker and longer than the O-H···O bonds of acid dimers.
Key Torsional Angles C-C-S-N is significantly non-planarPhenyl-C-S-N will be non-planarSteric hindrance between the functional groups and the requirement to adopt optimal geometry for hydrogen bonding typically forces a twisted conformation.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a robust predictive model can be constructed through the principles of crystal engineering and comparison with validated structures of chemical analogs. We confidently predict that the crystal packing will be dominated by the formation of classic carboxylic acid dimers, which are further linked into extended networks by intermolecular N-H···O sulfonamide hydrogen bonds. The molecular conformation is expected to be non-planar to accommodate these interactions. This predictive guide provides a solid structural hypothesis, enabling researchers to proceed with computational studies, such as molecular docking or formulation design, with a higher degree of confidence than would be possible from a simple 2D chemical structure alone. The experimental blueprint provided herein outlines a clear path to validating this hypothesis and ultimately enriching our collective structural knowledge.

References

  • Gilli, G., & Gilli, P. (2008). Hydrogen bond strength and bond geometry in cyclic dimers of crystalline carboxylic acids. Acta Crystallographica Section B: Structural Science, 64(3), 401-403. [Link]

  • Gilli, G., & Gilli, P. (2008). Hydrogen bond strength and bond geometry in cyclic dimers of crystalline carboxylic acids. PubMed Central. [Link]

  • PubChem. (n.d.). 2-Sulfamoylbenzoic acid. National Center for Biotechnology Information. Retrieved February 10, 2024, from [Link]

  • Saunders, L., Pallipurath, A., Gutmann, M., & Allan, D. R. (2021). A quantum crystallographic approach to short hydrogen bonds. ResearchGate. [Link]

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1862-1875. [Link]

  • Mphahlele, M. J., Onwu, E. E., & Maluleka, M. M. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 983. [Link]

  • Meier, B. H., Graf, F., & Ernst, R. R. (1982). Structure and dynamics of intramolecular hydrogen bonds in carboxylic acid dimers: A solid state NMR study. The Journal of Chemical Physics, 76(2), 767-774. [Link]

  • PubChem. (n.d.). N,N'-1,4-Phenylenebis[4-methylbenzenesulfonamide]. National Center for Biotechnology Information. Retrieved February 10, 2024, from [Link]

  • PubChem. (n.d.). 4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 10, 2024, from [Link]

  • PubChem. (n.d.). Benzenesulfonanilide. National Center for Biotechnology Information. Retrieved February 10, 2024, from [Link]

  • Jimoh, A. O., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Stenutz, R. (n.d.). 4-sulfamoylbenzoic acid. Stenutz. Retrieved February 10, 2024, from [Link]

  • Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. PubMed. [Link]

  • Chemistry Guru. (n.d.). Dimerisation of Carboxylic Acid via Hydrogen Bond. Chemistry Guru. Retrieved February 10, 2024, from [Link]

  • Vdovichenko, A. N., et al. (2007). Orientation of Hydrogen Bond in H-Complexes of Sulfones and Sulfonamides. ResearchGate. [Link]

  • Sोडkmen, U., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

  • Filarowski, A., et al. (2017). N–H⋯O versus O–H⋯O: density functional calculation and first principle molecular dynamics study on a quinoline-2-carboxamide N-oxide. PubMed Central. [Link]

  • Celano, G., et al. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. CNR-IRIS. [Link]

  • PubChem. (n.d.). Carzenide. National Center for Biotechnology Information. Retrieved February 10, 2024, from [Link]

  • Moreno-Fuquen, R., et al. (2015). Crystal structure of 2-(4-chlorobenzamido)benzoic acid. PubMed Central. [Link]

  • NIST. (n.d.). Benzoic acid, 2-benzoyl-. NIST WebBook. Retrieved February 10, 2024, from [Link]

  • Moreno-Fuquen, R., et al. (2015). Crystal structure of 2-(4-chlorobenzamido)benzoic acid. Semantic Scholar. [Link]

Sources

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Retrosynthesis Analysis

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3-[(Prop-2-ynylamino)sulfonyl]benzoic acid

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